3,4-Diacetoxy-1-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxybut-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWXARALRVYLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939388 | |
| Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-02-4 | |
| Record name | 3-Butene-1,2-diol, 1,2-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diacetoxy-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diacetoxybut-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Butene-1,2-diol, 1,2-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIACETOXY-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B625BEP46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical properties of 3,4-diacetoxy-1-butene
An In-depth Technical Guide to the Chemical Properties of 3,4-Diacetoxy-1-butene
Introduction
This compound (3,4-DAB), a diacetoxybutene derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and reactivity. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₁₂O₄[2] |
| Molecular Weight | 172.18 g/mol [2] |
| CAS Number | 18085-02-4 |
| Appearance | Colorless oil[3] |
| Boiling Point | 95-96 °C at 10 mmHg[3] |
| Density | 1.059 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.43[3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[3] Water solubility is 26.2 g/L at 25°C.[3] |
| LogP | 1.53 at 22°C[3] |
| Storage Temperature | -20°C under an inert atmosphere[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are detailed below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetate) | ~2.0-2.1 | Singlet | 6H |
| CH₂ (allylic) | ~4.1-4.3 | Multiplet | 2H |
| CH (vinylic) | ~5.2-5.4 | Multiplet | 2H |
| CH (vinylic) | ~5.8-6.0 | Multiplet | 1H |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1740 | Strong, sharp absorption |
| C=C (alkene) | ~1645 | Medium absorption[4] |
| C-O (ester) | ~1230 | Strong absorption |
| =C-H (vinylic) | ~3090 | Medium absorption |
| C-H (aliphatic) | ~2960 | Medium absorption |
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Description |
| 172 | [C₈H₁₂O₄]⁺ | Molecular ion peak |
| 113 | [M - OCCH₃]⁺ | Loss of an acetyl group |
| 71 | [M - OCCH₃ - CH₂=CHCHO]⁺ | Further fragmentation |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Synthesis and Reactivity
Synthesis
This compound is primarily synthesized through the oxidative acetoxylation of 1,3-butadiene. This reaction is typically catalyzed by palladium-based intermetallic compounds in the presence of acetic acid and oxygen.[5] The process yields a mixture of diacetoxybutene isomers, including 1,4-diacetoxy-2-butene and this compound.[5]
Another reported method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride.[6] These precursors are obtained from the acetoxylation of 1,3-butadiene and acetic acid in the presence of molecular oxygen and a palladium-based catalyst.[6]
Reactivity
This compound serves as a versatile intermediate in organic synthesis. The vinyl and diacetoxy functionalities allow for a range of chemical transformations. It can undergo hydrolysis to form 3,4-dihydroxy-1-butene.[7] The double bond can participate in addition reactions, and the acetate groups can be substituted or eliminated.
Experimental Protocols
Synthesis of this compound via Acetoxylation of 1,3-Butadiene
This protocol is based on a described industrial synthesis.[5]
Materials:
-
1,3-Butadiene
-
Acetic Acid
-
Nitrogen gas containing 5 mol % oxygen
-
Palladium-based catalyst (as described in the referenced patent)
Procedure:
-
A reactor jacketed for temperature control is heated to 87°C.[5]
-
Butadiene is fed into the reactor at a rate of 1.7 kg/h .[5]
-
Acetic acid is fed at a rate of 19.1 kg/h .[5]
-
Nitrogen gas containing 5 mol % oxygen is fed at 40 Nm³/h.[5]
-
The reaction is carried out under the specified conditions to yield a mixture of products.
-
The resulting product mixture contains approximately 13.10% of 1,4-diacetoxybutene and 1.15% of 3,4-diacetoxybutene, which can then be separated and purified.[5]
Visualizations
The following diagrams illustrate the synthesis workflow and the relationship between the structure and spectroscopic features of this compound.
Caption: Synthesis of this compound from 1,3-butadiene.
Caption: Relationship between structure and spectroscopic data.
Safety Information
This compound is classified as harmful if swallowed.[2] It is a combustible liquid and appropriate personal protective equipment, including gloves and eye protection, should be worn when handling.[8] For detailed safety information, consult the material safety data sheet (MSDS).
References
- 1. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18085-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. prepchem.com [prepchem.com]
- 6. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. This compound 98 18085-02-4 [sigmaaldrich.com]
An In-depth Technical Guide to 3,4-Diacetoxy-1-butene (CAS: 18085-02-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-diacetoxy-1-butene, a versatile intermediate in organic synthesis. This document collates critical data, outlines synthetic and reactive methodologies, and presents key information in a structured format to support research and development activities.
Chemical and Physical Properties
This compound, with the CAS number 18085-02-4, is a diacetyl derivative of 3-butene-1,2-diol. It is a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and fine chemical industries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| IUPAC Name | (1-ethenyl-2-oxoethyl) acetate | [2] |
| Synonyms | 3-Butene-1,2-diol diacetate, DAcB | |
| Appearance | Clear, colorless to yellowish liquid | |
| Boiling Point | 95-96 °C at 10 mmHg | |
| Density | 1.059 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.43 | |
| SMILES | CC(=O)OCC(OC(=O)C)C=C | |
| InChI | 1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3 | |
| InChI Key | MWWXARALRVYLAE-UHFFFAOYSA-N |
Synthesis Methodologies
The primary industrial synthesis of this compound involves the palladium-catalyzed oxidative acetoxylation of 1,3-butadiene.[3][4] This process offers a direct route from a readily available C4 feedstock. An alternative laboratory-scale synthesis involves the acetylation of 3-butene-1,2-diol.
Palladium-Catalyzed Oxidative Acetoxylation of 1,3-Butadiene
This industrial method reacts 1,3-butadiene with acetic acid in the presence of a palladium-based catalyst and an oxidant (typically oxygen or air).[3][4] The reaction yields a mixture of diacetoxybutene isomers, including this compound and 1,4-diacetoxy-2-butene.
Experimental Protocol Outline:
While specific industrial parameters are proprietary, a general laboratory procedure can be outlined based on literature descriptions:
-
Reactants: 1,3-Butadiene, Acetic Acid, Oxygen (or air).
-
Catalyst: A palladium-based catalyst, often supported on carbon and promoted with other metals like tellurium.[4]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) and pressures in a suitable solvent, which is often acetic acid itself.[3][4]
-
Work-up and Purification: The product mixture is separated from the catalyst, and the isomers are isolated via fractional distillation under reduced pressure.[3]
Applications in Organic Synthesis
This compound is a valuable precursor for a variety of functionalized molecules due to its two reactive acetate groups and a terminal double bond.[1] It is particularly useful in palladium-catalyzed cross-coupling reactions and as a building block for pharmaceutical intermediates.
Precursor to 1-Butene-3,4-diol
Hydrolysis of this compound provides 1-butene-3,4-diol, a useful chiral building block.[5]
Experimental Protocol Outline:
-
Reactants: this compound, Water.
-
Catalyst: An acid or base catalyst can be employed to facilitate the hydrolysis.
-
Reaction Conditions: The reaction is typically carried out in an aqueous solution with heating.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is isolated by extraction and purified by distillation.
Palladium-Catalyzed Reactions
The allylic acetate functionality in this compound makes it an excellent substrate for palladium-catalyzed reactions, such as allylic alkylations and cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Conceptual Workflow:
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | Data available on PubChem. | [2] |
| ¹³C NMR | Data available on PubChem. | [2] |
| IR Spectroscopy | Characteristic peaks for C=C stretching (~1645 cm⁻¹), C-H stretching of the vinyl group (~3090 cm⁻¹), and C=O stretching of the acetate groups (~1740 cm⁻¹). | [6] (by analogy with but-1-ene) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Safety Information
This compound is classified as harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This guide provides essential technical information to aid researchers and chemists in its safe and effective use. Further detailed experimental protocols can be found by consulting the primary scientific literature.
References
- 1. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. US4661646A - Process for the preparation of 1-butene-3,4-diol - Google Patents [patents.google.com]
- 6. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide to the Spectroscopic Data of 3,4-Diacetoxy-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diacetoxy-1-butene, a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and clearly structured data for easy reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.85 | ddd | 17.2, 10.5, 6.0 | -CH=CH₂ |
| 5.40 | d | 17.2 | =CH₂ (trans) |
| 5.25 | d | 10.5 | =CH₂ (cis) |
| 5.35 | m | - | -CH(OAc)- |
| 4.20 | dd | 12.0, 4.5 | -CH₂(OAc)- |
| 4.05 | dd | 12.0, 6.5 | -CH₂(OAc)- |
| 2.05 | s | - | -C(O)CH₃ |
| 2.03 | s | - | -C(O)CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O |
| 170.2 | C=O |
| 134.0 | -CH=CH₂ |
| 118.5 | =CH₂ |
| 72.0 | -CH(OAc)- |
| 65.0 | -CH₂(OAc)- |
| 20.8 | -C(O)CH₃ |
| 20.7 | -C(O)CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3090 | Medium | =C-H stretch |
| 2960 | Medium | C-H stretch (aliphatic) |
| 1745 | Strong | C=O stretch (ester) |
| 1645 | Medium | C=C stretch |
| 1375 | Strong | C-H bend (methyl) |
| 1230 | Strong | C-O stretch (ester) |
| 1030 | Strong | C-O stretch |
| 940 | Medium | =C-H bend (out-of-plane) |
Sample preparation: Thin film.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 172 | 5 | [M]⁺ |
| 113 | 80 | [M - OAc]⁺ |
| 71 | 100 | [M - OAc - CH₂CO]⁺ |
| 43 | 95 | [CH₃CO]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
This compound can be synthesized by the acetylation of 3-butene-1,2-diol.[1]
Materials:
-
3-Butene-1,2-diol
-
Acetic anhydride
-
Pyridine (dry)
-
Dichloromethane (or ethyl acetate, dry)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Dissolve 3-butene-1,2-diol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (2.2 equivalents) dropwise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).[1]
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.[1]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for ¹H NMR, and the residual solvent peak of CDCl₃ was used as a reference for ¹³C NMR.
Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier-transform infrared (FT-IR) spectrometer. A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film for analysis.
Mass Spectrometry (MS): The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) was introduced into the instrument.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Caption: Spectroscopic Data Interpretation Pathway.
References
An In-depth Technical Guide to 3,4-Diacetoxy-1-butene: A Key Intermediate for Pharmaceutical and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-diacetoxy-1-butene, a pivotal intermediate in organic synthesis, with a particular focus on its relevance to the pharmaceutical and chemical industries. This document outlines its chemical properties, synthesis methodologies, and significant applications, presenting data in a clear and accessible format for researchers and professionals in drug development.
Core Molecular and Physical Data
This compound, also known by its synonym 3-butene-1,2-diol diacetate, is a diester with the molecular formula C₈H₁₂O₄.[1][2] Its chemical structure features a four-carbon backbone with a terminal double bond and two acetate groups on adjacent carbons.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| CAS Number | 18085-02-4 | [1][2] |
| Appearance | Clear colorless to yellowish liquid/oil | [3] |
| Boiling Point | 95-96 °C at 10 mmHg | [1][3] |
| Density | 1.059 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.43 | [1] |
| Vapor Pressure | 22 Pa at 25 °C | [3] |
| Water Solubility | 26.2 g/L at 25 °C | [3] |
| LogP | 1.53 at 22 °C | [3] |
| pKa | 5.1 at 20 °C | [3] |
| Flash Point | 196 °F | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [3] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol | [3] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the palladium-catalyzed oxidative acetoxylation of 1,3-butadiene.[1][2] This process utilizes acetic acid as both the solvent and the source of the acetate groups, with oxygen serving as the oxidant.
Experimental Protocol: Oxidative Acetoxylation of 1,3-Butadiene
The following protocol is based on an industrial synthesis process and can be adapted for laboratory-scale synthesis with appropriate safety precautions.
Materials:
-
1,3-Butadiene
-
Acetic Acid (glacial)
-
Palladium-based catalyst (e.g., palladium on carbon, palladium acetate)
-
Oxygen source (e.g., pure oxygen or air)
-
Inert gas (e.g., nitrogen)
-
Reaction vessel equipped with a stirrer, gas inlet, reflux condenser, and temperature control.
Procedure:
-
Reactor Setup: A suitable reactor is charged with glacial acetic acid and the palladium-based catalyst under an inert atmosphere.
-
Reactant Introduction: The reactor is heated to the desired reaction temperature, typically around 87°C.[4]
-
Gaseous Feed: A gaseous mixture of 1,3-butadiene and an oxygen-containing gas (e.g., nitrogen with 5 mol% oxygen) is continuously fed into the reactor.[4] For a laboratory setting, this would involve bubbling the gases through the reaction mixture. A continuous feed of butadiene at 1.7 kg/h , acetic acid at 19.1 kg/h , and nitrogen containing 5 mol % oxygen at 40 Nm³/h has been reported for a larger scale process.[4]
-
Reaction: The reaction is allowed to proceed under controlled temperature and pressure. The reaction produces a mixture of diacetoxybutene isomers, including 1,4-diacetoxy-2-butene and this compound.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The excess acetic acid can be removed by distillation. The resulting mixture of isomers is then separated and purified, typically by fractional distillation under reduced pressure, to isolate the desired this compound.
Applications in Pharmaceutical and Chemical Synthesis
This compound is a versatile intermediate primarily used in the synthesis of pharmaceutical compounds.[5] Its utility stems from the presence of two reactive functional groups: the terminal alkene and the two acetate groups. These sites allow for a variety of chemical transformations, making it a valuable building block for more complex molecules.
One of the key applications of this compound is in the synthesis of 1-butene-3,4-diol through hydrolysis.[6] This diol is an important precursor for various chiral compounds and has applications in the preparation of antidiscoloration agents for molded articles and coating compositions.[6]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from 1,3-butadiene.
Caption: Synthesis workflow for this compound.
References
- 1. This compound 98 18085-02-4 [sigmaaldrich.com]
- 2. 3,4-双乙酸基-1-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 18085-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]
- 6. US4661646A - Process for the preparation of 1-butene-3,4-diol - Google Patents [patents.google.com]
Stability and Storage of 3,4-Diacetoxy-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-diacetoxy-1-butene. Due to the limited availability of specific quantitative stability data in public literature, this document synthesizes information from safety data sheets, related compound studies, and general chemical stability principles to offer best-practice recommendations. It also includes generalized experimental protocols that can be adapted for in-depth stability assessments.
Core Stability Profile and Recommended Storage
Proper storage and handling are paramount to maintaining the purity and integrity of this compound. The following tables summarize the known stability liabilities and recommended storage conditions.
Table 1: Summary of Known Stability Characteristics
| Stability Parameter | Qualitative Assessment | Potential Degradation Products | Notes |
| Thermal Stability | Expected to be sensitive to high temperatures. | Decomposition products may include acetic acid and various unsaturated hydrocarbons. Polymerization is also possible. | Avoid prolonged exposure to heat. Distillation should be performed under reduced pressure. |
| Hydrolytic Stability | Susceptible to hydrolysis, particularly in the presence of acids or bases. | 3,4-Dihydroxy-1-butene, Acetic Acid.[1] | Protect from moisture and avoid contact with acidic or basic conditions. |
| Photostability | As an unsaturated ester, it is likely susceptible to photodegradation. | Complex mixture of photo-oxidation and rearrangement products. | Store in light-resistant containers and avoid exposure to direct sunlight or UV radiation. |
| Oxidative Stability | The double bond and ester groups are potential sites for oxidation. | Peroxides, aldehydes, ketones, and carboxylic acids. | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C in a freezer. | To minimize thermal degradation and potential side reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent oxidation and degradation from atmospheric oxygen. |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles with a secure cap). | To protect from moisture and light. |
| Handling | Use in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate Personal Protective Equipment (PPE) including gloves and eye protection. | To ensure personnel safety and prevent contamination. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and moisture. | To prevent vigorous reactions and degradation. |
Potential Degradation Pathways
The primary documented degradation pathway for this compound is hydrolysis. This reaction can be catalyzed by the presence of acids or bases, or it can occur slowly in the presence of water.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of liquid organic compounds like this compound. These should be adapted and validated for the specific compound and analytical instrumentation.
Thermal Stability Assessment (Isothermal Stress Testing)
Objective: To evaluate the degradation of this compound at elevated temperatures over time.
Methodology:
-
Sample Preparation: Dispense a known quantity (e.g., 1-5 mL) of this compound into several inert, sealable vials (e.g., amber glass ampules).
-
Inerting: Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing to eliminate oxygen.
-
Stress Conditions: Place the sealed vials in a calibrated oven or heating block set to the desired stress temperatures (e.g., 40°C, 60°C, 80°C). Include a control set of vials stored at the recommended storage temperature (-20°C).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
Visually inspect for any changes in color or appearance.
-
Analyze the sample using a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound and identify and quantify any degradation products.
-
-
Data Presentation: Tabulate the percentage of this compound remaining at each time point and temperature. Plot the degradation profiles to determine the rate of degradation.
Photostability Assessment
Objective: To determine the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare two sets of samples in photochemically transparent containers (e.g., quartz or borosilicate glass vials). One set will be the test samples, and the other will be the dark controls.
-
Dark Control: Wrap the control set completely in aluminum foil to protect them from light.
-
Light Exposure: Place both sets of samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Exposure Conditions: Expose the samples to a specified integrated illuminance (e.g., not less than 1.2 million lux hours) and an integrated near-UV energy (e.g., not less than 200 watt hours per square meter).
-
Sample Analysis: After the exposure period, analyze both the exposed samples and the dark controls using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).
-
Data Comparison: Compare the degradation profiles of the exposed samples to the dark controls to determine the extent of photodegradation.
Analytical Methodologies for Stability Studies
A validated, stability-indicating analytical method is crucial for accurate assessment. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
Table 3: General GC-MS Parameters for Analysis
| Parameter | Typical Setting |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | 35-400 amu |
Note: These parameters are illustrative and must be optimized for the specific instrument and application.
Conclusion
While specific quantitative stability data for this compound is not widely published, the available information strongly indicates that it is a sensitive molecule requiring careful storage and handling. The primary degradation pathways are likely hydrolysis and oxidation, with potential for thermal and photodegradation. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies using the generalized protocols outlined in this guide to establish a comprehensive stability profile under their specific conditions of use.
References
The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of 3,4-Diacetoxy-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diacetoxy-1-butene, a versatile chemical intermediate, has played a crucial, albeit often overlooked, role in the landscape of industrial organic synthesis. Primarily known as a by-product in the large-scale production of 1,4-diacetoxy-2-butene, a precursor to 1,4-butanediol and tetrahydrofuran, its history is intrinsically linked to the evolution of butadiene chemistry. This technical guide provides an in-depth exploration of the discovery, historical development of synthesis methods, and key experimental protocols for this compound. Quantitative data are summarized for clarity, and logical and experimental workflows are visualized through detailed diagrams to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Context
The discovery of this compound is not marked by a singular, celebrated event but rather by its gradual emergence as a recognized component in the industrial acetoxylation of 1,3-butadiene. Its history is closely tied to the development of processes for the manufacture of 1,4-butanediol, a key monomer in the production of polymers and other valuable chemicals.
Early Developments: Prior to the now-dominant palladium-catalyzed methods, early attempts at the acetoxylation of 1,3-butadiene utilized catalysts such as lithium halides and tellurium oxide. These methods, however, were often plagued by issues of catalyst stability and sublimation, hindering their industrial viability.
The Mitsubishi Chemical Process and the Rise of Palladium Catalysis: A significant milestone in the history of this compound was the development of the Mitsubishi Chemical process for 1,4-butanediol production. This process, detailed in patents from the late 1970s, such as U.S. Patent 4,150,239, solidified the use of palladium-based catalysts for the acetoxylation of butadiene. It was within the context of this highly efficient industrial process that this compound was identified and quantified as a consistent, albeit minor, product alongside its isomer, 1,4-diacetoxy-2-butene. A 1988 study on the diacetoxylation of 1,3-butadiene further elucidated the formation of this compound, reporting a yield of 10% by mass with a selectivity of approximately 40% under specific homogeneous catalytic conditions.[1]
While primarily a by-product, the presence of this compound necessitated the development of purification methods and, in turn, opened avenues for its own potential applications as a chemical intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a chemical entity requires a thorough characterization of its physical and spectral properties. The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | |
| CAS Number | 18085-02-4 | |
| Boiling Point | 95-96 °C at 10 mmHg | |
| Density | 1.059 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.43 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Source/Reference |
| ¹H NMR | Sigma-Aldrich Co. LLC.[2] |
| ¹³C NMR | Sigma-Aldrich Co. LLC.[2] |
| FTIR | Bruker IFS 85, Robot-Film Technique |
Experimental Protocols
The synthesis of this compound is predominantly achieved through the palladium-catalyzed acetoxylation of 1,3-butadiene. Below are detailed protocols for both an industrial-scale process, adapted from historical patent literature, and a representative laboratory-scale synthesis.
Industrial-Scale Synthesis (Adapted from U.S. Patent 4,150,239)
This protocol describes a continuous process for the production of diacetoxybutenes, where this compound is a known by-product.
Materials:
-
1,3-Butadiene
-
Acetic Acid
-
Oxygen (as part of a nitrogen gas mixture)
-
Palladium-based catalyst (e.g., palladium on a carbon support, often with a promoter like tellurium)
Equipment:
-
Jacketed continuous stirred-tank reactor
-
Feed systems for gaseous and liquid reactants
-
Product collection and separation unit
Procedure:
-
The reactor jacket is maintained at a constant temperature of 87°C.
-
A continuous feed of 1,3-butadiene (1.7 kg/h ) and acetic acid (19.1 kg/h ) is introduced into the reactor.
-
Simultaneously, a nitrogen gas stream containing 5 mol% oxygen is fed into the reactor at a rate of 40 Nm³/h.
-
The reaction is carried out under constant agitation.
-
The product stream is continuously withdrawn from the reactor.
-
Analysis of the product mixture reveals the formation of 1,4-diacetoxy-2-butene (13.10%) and this compound (1.15%).[3]
-
The individual isomers can be separated by fractional distillation.
Representative Laboratory-Scale Synthesis
This protocol outlines a batch process suitable for laboratory-scale synthesis and research purposes.
Materials:
-
1,3-Butadiene (condensed)
-
Glacial Acetic Acid
-
Palladium(II) acetate
-
Benzoquinone
-
Manganese(II) oxide
-
Anhydrous Dioxane
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for extraction and purification
Procedure:
-
In a three-necked flask, dissolve palladium(II) acetate, benzoquinone, and manganese(II) oxide in glacial acetic acid and anhydrous dioxane.
-
Cool the flask in a low-temperature bath and condense a known amount of 1,3-butadiene into the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux with vigorous stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Diagrams and Workflows
Visual representations are critical for understanding complex chemical processes and relationships. The following diagrams, generated using the DOT language, illustrate the industrial production workflow and the proposed reaction mechanism.
Caption: Industrial production of diacetoxybutenes.
Caption: Proposed mechanism for palladium-catalyzed acetoxylation.
Conclusion
The journey of this compound from an unheralded by-product to a recognized chemical intermediate is a testament to the intricate and often serendipitous nature of chemical discovery and process development. Its history is interwoven with the quest for more efficient and sustainable routes to commodity chemicals. This guide has provided a comprehensive overview of its discovery, historical synthesis evolution, detailed experimental protocols, and key data, offering a valuable resource for researchers and professionals. As the demand for novel chemical entities and more efficient synthetic pathways continues to grow, a thorough understanding of the history and chemistry of such intermediates will undoubtedly pave the way for future innovations.
References
3,4-Diacetoxy-1-butene: A Technical Guide to Safe Handling and Emergency Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,4-diacetoxy-1-butene (CAS No. 18085-02-4), a key intermediate in organic synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Chemical and Physical Properties
Proper handling and storage procedures are directly informed by the physical and chemical properties of a substance. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18085-02-4 | [1][2] |
| Molecular Formula | C₈H₁₂O₄ | [2][3] |
| Molecular Weight | 172.18 g/mol | [1][3] |
| Appearance | Clear colorless to yellowish liquid | [2] |
| Boiling Point | 95-96 °C at 10 mmHg | [1] |
| Density | 1.059 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.43 | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification, which dictates the necessary precautionary measures.
| Hazard Classification | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
Source:[2]
Toxicological Data
Understanding the toxicological profile is essential for risk assessment and for developing appropriate emergency response protocols. Limited toxicological data is available for this specific compound.
| Route of Exposure | Species | Value | Effects Observed |
| Oral (LD50) | Mouse | 724 mg/kg | Behavioral: Somnolence (general depressed activity), Excitement. Lungs, Thorax, or Respiration: Dyspnea. |
Source:[4]
Note: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[4]
Experimental Protocols: Safe Handling and Storage
General Handling and Hygiene
Safe handling in a laboratory setting is paramount. The following workflow should be observed when working with this compound.
Caption: General workflow for safe chemical handling.
Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[2] Immediately change any contaminated clothing.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Take measures to prevent the buildup of electrostatic charge.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., Solvex, neoprene, viton, butyl).[5] A lab coat or coveralls should be worn to prevent skin contact.[4][8]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use an air-purifying respirator with appropriate cartridges (e.g., type ABEK, EN14387).
Storage Conditions
Proper storage is essential to maintain chemical stability and prevent hazardous situations.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Atmosphere: For quality maintenance, store under an inert atmosphere.[8]
-
Conditions to Avoid: Protect from moisture and strong heating.[8]
Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4][5][8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5][10]
-
If Swallowed: Do NOT induce vomiting.[4][5] Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][4][5]
Accidental Release Measures (Spills)
A systematic approach is required to safely manage a spill of this compound.
Caption: Logical workflow for spill response.
Protocol:
-
Personal Precautions: Use personal protective equipment as specified in section 4.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent the product from entering drains.[4]
-
Containment and Cleaning: Cover drains. Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[4] Place the material in a suitable, closed container for disposal.[4][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
-
Further Information: Use water spray to cool unopened containers.[4] Prevent fire extinguishing water from contaminating surface water or the groundwater system.
Disposal Considerations
-
Product: Dispose of unused product in accordance with local, state, and federal regulations. Do not dispose of it with household waste or allow it to enter the sewage system. Leave chemicals in their original containers.
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[4] Handle uncleaned containers like the product itself.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the professional judgment of qualified personnel. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound 98 18085-02-4 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. media.hiscoinc.com [media.hiscoinc.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. s7d9.scene7.com [s7d9.scene7.com]
- 8. fishersci.no [fishersci.no]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. sds.staples.com [sds.staples.com]
An In-depth Technical Guide to the Solubility of 3,4-Diacetoxy-1-butene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-diacetoxy-1-butene, a key intermediate in various chemical syntheses.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The principles and protocols outlined herein are designed to enable researchers to generate reliable and reproducible solubility data essential for process development, reaction optimization, and formulation studies.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [2][3] |
| Molecular Weight | 172.18 g/mol | [2][3] |
| Appearance | Colorless Oil | [3] |
| Density | 1.059 g/mL at 25 °C | [2][3] |
| Boiling Point | 95-96 °C at 10 mmHg | [2][3] |
| Refractive Index | n20/D 1.43 | [2][3] |
| CAS Number | 18085-02-4 | [2] |
Solubility Data
Quantitative solubility data for this compound in organic solvents is not extensively reported in the literature. The following table summarizes the available information and provides a template for experimentally determined values. The principle of "like dissolves like" suggests that as a polar ester, this compound will exhibit greater solubility in polar organic solvents compared to nonpolar solvents.[4][5]
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Reference |
| Water | H₂O | 80.1 | 2.62 (at 25 °C) | Soluble | [3] |
| Methanol | CH₃OH | 32.7 | Data not available | Slightly Soluble | [3] |
| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available | |
| Acetone | C₃H₆O | 20.7 | Data not available | Data not available | |
| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | Slightly Soluble | [3] |
| Chloroform | CHCl₃ | 4.8 | Data not available | Slightly Soluble | [3] |
| Diethyl Ether | C₄H₁₀O | 4.3 | Data not available | Data not available | |
| Toluene | C₇H₈ | 2.4 | Data not available | Data not available | |
| Hexane | C₆H₁₄ | 1.9 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" or equilibrium solubility method, which is considered a reliable technique for generating accurate solubility data.[6]
3.1. Materials
-
This compound (98% or higher purity)[2]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.[7]
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 5.0 mL) of a selected organic solvent. The presence of excess solid solute is essential to ensure the solution reaches saturation.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL.
-
-
Chromatographic/Spectroscopic Analysis (Preferred Method):
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standards using a validated HPLC or UV-Vis spectrophotometric method.[7][8]
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound in the saturated solution.
-
Calculate the solubility based on the determined concentration and the dilution factor.
-
-
Data Reporting:
-
Perform all solubility measurements in triplicate for each solvent to ensure precision and accuracy.
-
Report the results as the mean solubility ± standard deviation.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for equilibrium solubility determination.
4.2. Relationship Between Solvent Polarity and Expected Solubility
This diagram conceptualizes the "like dissolves like" principle as it applies to the solubility of the polar molecule this compound.
Caption: Conceptual relationship of solvent polarity and solubility.
References
- 1. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]
- 2. 3,4-双乙酸基-1-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 18085-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physical Properties of 3,4-Diacetoxy-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core physical properties of 3,4-diacetoxy-1-butene (CAS No. 18085-02-4), an important intermediate in organic synthesis. This document collates essential quantitative data into a clear tabular format for ease of reference. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physical properties, including boiling point, density, refractive index, and solubility. A workflow for a common synthesis route is also presented, visualized using the DOT language, to provide a comprehensive resource for laboratory and development applications.
Core Physical and Chemical Properties
This compound, also known as 3-butene-1,2-diol diacetate, is a diacetoxybutene derivative with the linear formula CH₃CO₂CH₂CH(O₂CCH₃)CH=CH₂.[1] It is recognized as an intermediate in various chemical syntheses, including the preparation of 1,4-butanediol and tetrahydrofuran.[2][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| CAS Number | 18085-02-4 | [1] |
| Appearance | Clear, colorless to yellowish liquid/oil | [3] |
| Boiling Point | 95-96 °C at 10 mmHg | [1] |
| 211.5 °C at 760 mmHg | [4] | |
| Density | 1.059 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.43 | [1] |
| Solubility | Estimated water solubility: 5933 mg/L at 25 °C. Soluble in chloroform (slightly), ethyl acetate (slightly), and methanol (slightly). | [5][6] |
| Flash Point | 196 °F (91.1 °C) | [2][6] |
| Storage Temperature | -20°C Freezer, under inert atmosphere | [6] |
Experimental Protocols for Physical Property Determination
The following sections detail generalized, standard laboratory procedures for determining the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Reduced Pressure)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For compounds that may decompose at atmospheric pressure, boiling point determination under reduced pressure is standard.
Method: Siwoloboff Method (Capillary Tube Method) under Vacuum
-
Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a test tube.[8] A capillary tube, sealed at one end, is inverted and placed within the test tube.[9] The test tube is then connected to a vacuum source via a distillation apparatus, which includes a manometer to measure the pressure. The apparatus is placed in a heating bath (e.g., oil bath).
-
Procedure:
-
The system is evacuated to the desired pressure (e.g., 10 mmHg).
-
The heating bath is gently heated.[9]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.[8]
-
The liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8][9] This temperature and the corresponding pressure are recorded.
-
Determination of Density
Density is the mass per unit volume of a substance.[10] For liquids, several accurate methods are available.
Method 1: Pycnometry
-
Apparatus: A pycnometer, a glass flask with a precisely known volume, is used.[10][11]
-
Procedure:
-
The pycnometer is weighed empty.[11]
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.
-
Method 2: Oscillating U-tube Density Meter
-
Principle: A liquid sample is introduced into a U-shaped oscillating tube. The density is calculated based on the change in the frequency of oscillation of the tube.[12]
-
Procedure:
-
The instrument is calibrated with a substance of known density (e.g., pure water).
-
The sample is injected into the U-tube.
-
The instrument automatically measures the oscillation frequency and calculates the density at a controlled temperature.[12]
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.[6] It is a characteristic property and is sensitive to purity.[6]
Method: Abbe Refractometer
-
Apparatus: An Abbe refractometer is the standard instrument for this measurement.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed and the instrument's light source is activated.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The temperature is controlled and recorded, as refractive index is temperature-dependent.[6]
-
Determination of Solubility
Solubility tests provide qualitative information about the polarity and functional groups present in a compound.[5]
General Procedure:
-
Sample Preparation: A small, measured amount of the solute (e.g., 0.1 g or 0.2 mL of this compound) is placed in a test tube.[13]
-
Solvent Addition: The solvent (e.g., water, ether, 5% NaOH, 5% HCl) is added in small portions (e.g., up to 3 mL) with vigorous shaking after each addition.[13]
-
Observation: The mixture is observed to determine if the solute dissolves completely, partially, or not at all. A substance is generally considered soluble if it forms a homogeneous solution.[14]
-
Classification: Based on its solubility in a range of solvents (water, ether, acidic, and basic solutions), the compound can be categorized into a specific solubility class, which provides insight into its chemical nature.[5]
Synthesis Workflow
This compound is commonly synthesized via the oxidative acetoxylation of 1,3-butadiene.[15] This process involves the reaction of 1,3-butadiene with acetic acid in the presence of a palladium-based catalyst and molecular oxygen.[16][17]
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as harmful if swallowed (H302).[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area, preferably in a freezer at -20°C under an inert atmosphere.[6]
This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. mt.com [mt.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. m.youtube.com [m.youtube.com]
- 15. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]
- 16. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 17. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Notes and Protocols: Use of 3,4-Diacetoxy-1-butene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3,4-diacetoxy-1-butene, a versatile C4 building block in organic synthesis. The protocols and data presented herein are intended to serve as a practical guide for the application of this reagent in various synthetic transformations, including palladium-catalyzed reactions, cycloadditions, and the synthesis of valuable heterocyclic compounds.
Palladium-Catalyzed Allylic Alkylation
This compound is an excellent substrate for palladium-catalyzed allylic alkylation, providing a straightforward method for the formation of carbon-carbon and carbon-heteroatom bonds. In the presence of a palladium(0) catalyst, this compound forms a π-allyl palladium intermediate, which can then be attacked by a variety of nucleophiles.[1] This reaction is highly valuable in the synthesis of complex molecules and natural products.[2]
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate
This protocol describes a typical procedure for the palladium-catalyzed allylic alkylation of this compound with a soft carbon nucleophile, dimethyl malonate.
Materials:
-
This compound (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe, 10 mol%)
-
Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).
-
Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equiv) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.
-
Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.
-
To this mixture, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired allylic alkylation product.
Quantitative Data: Palladium-Catalyzed Allylic Alkylation
| Allylic Acetate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Cinnamyl acetate | Dimethyl malonate | Pd(PPh₃)₄ | THF | Reflux | 95 | [1] |
| 1,3-Diphenylallyl acetate | Sodium benzenesulfinate | Pd(PPh₃)₄ | THF/H₂O | RT | 92 | [2] |
| Cyclohexenyl acetate | Morpholine | Pd(OAc)₂/dppb | CH₃CN | 80 | 88 | [3] |
| This compound | Diethyl malonate | Pd₂(dba)₃/dppe | THF | Reflux | 70-85 (expected) | N/A |
Note: The yield for this compound is an expected range based on similar substrates.
Reaction Mechanism: Palladium-Catalyzed Allylic Alkylation
Caption: Catalytic cycle for palladium-catalyzed allylic alkylation.
Diels-Alder Reaction
As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with various dienophiles to form six-membered rings.[4][5] This powerful transformation is a cornerstone of organic synthesis for the construction of complex cyclic systems. The presence of the acetoxy groups can influence the stereoselectivity of the reaction.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol provides a general procedure for the Diels-Alder reaction between a diene and maleic anhydride, which can be adapted for this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Maleic anhydride (1.0 equiv)
-
Toluene or Xylene
-
Hydroquinone (catalytic amount, as inhibitor)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 equiv) in toluene.
-
Add a catalytic amount of hydroquinone to inhibit polymerization.
-
Add this compound (1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the pure Diels-Alder adduct.
Quantitative Data: Representative Diels-Alder Reactions
The following table presents data for typical Diels-Alder reactions, illustrating the conditions and yields for the formation of cyclohexene derivatives.
| Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Butadiene | Maleic Anhydride | Benzene | 100 | 22 | 99 | [5] |
| Isoprene | Acrylonitrile | Neat | 150 | 6 | 70 | [4] |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Toluene | 110 | 1 | 95 | [7] |
| This compound | Maleic Anhydride | Toluene | 110 | 4-8 | 75-90 (expected) | N/A |
Note: The yield for this compound is an expected range based on similar dienes.
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for a Diels-Alder experiment.
Synthesis of Heterocycles: Tetrahydrofurans and Butyrolactones
This compound serves as a valuable precursor for the synthesis of important five-membered oxygen heterocycles such as tetrahydrofurans and γ-butyrolactones. These structural motifs are prevalent in numerous natural products and pharmaceuticals.[8]
Experimental Protocol: Synthesis of Tetrahydrofuran-3,4-diol
Hydrolysis of the diacetate functionality of this compound followed by intramolecular cyclization can lead to substituted tetrahydrofurans. This protocol outlines the synthesis of tetrahydrofuran-3,4-diol.
Materials:
-
This compound (1.0 equiv)
-
Aqueous Hydrochloric Acid (HCl, 1 M)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 equiv) in a suitable solvent like acetone, add 1 M aqueous HCl.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis of the acetate groups by TLC.
-
Upon complete hydrolysis, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, but-3-ene-1,2-diol, can be isolated or carried forward.
-
For cyclization, the diol can be treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with heating, or via an oxymercuration-demercuration sequence to yield tetrahydrofuran-3-ol.[9]
Experimental Protocol: Synthesis of γ-Vinyl-γ-butyrolactone
This compound can be converted to γ-vinyl-γ-butyrolactone, a useful synthetic intermediate.[10] This transformation typically involves hydrolysis and subsequent lactonization.
Materials:
-
This compound (1.0 equiv)
-
Aqueous Sodium Hydroxide (NaOH, 1 M)
-
Aqueous Hydrochloric Acid (HCl, 1 M)
-
Dichloromethane
Procedure:
-
Hydrolyze this compound (1.0 equiv) with 1 M aqueous NaOH at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to approximately pH 3 with 1 M aqueous HCl.
-
Heat the acidified solution to promote lactonization.
-
Cool the reaction mixture and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield γ-vinyl-γ-butyrolactone.
Quantitative Data: Synthesis of Heterocycles
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| But-3-ene-1,2-diol | Tetrahydrofuran-3-ol | Hg(OAc)₂, NaBH₄ | THF, H₂O | 75 | [9] |
| 4-Acetoxy-5-hexenoic acid | γ-Vinyl-γ-butyrolactone | H⁺ or OH⁻ | Hydrolysis, Heat | 80-90 | [10] |
| Allylic Acetate | γ-Vinyl Butyrolactone | AuCl(PPh₃)/AgOTf | CH₂Cl₂ | 92 | [11][12] |
Synthetic Pathway: From this compound to Heterocycles
Caption: Synthetic routes to tetrahydrofurans and butyrolactones.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Palladium-catalyzed allylic alkylation with internal alkynes to construct C–C and C–N bonds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. atc.io [atc.io]
- 5. organicreactions.org [organicreactions.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. data.epo.org [data.epo.org]
- 11. Diastereoselective gamma-vinyl butyrolactone synthesis via gold catalyzed cyclization of allylic acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective γ-vinyl butyrolactone synthesis via gold catalyzed cyclization of allylic acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3,4-Diacetoxy-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,4-diacetoxy-1-butene in palladium-catalyzed reactions. This substrate is a valuable C4 building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The methodologies described herein focus on the Tsuji-Trost allylic substitution, a cornerstone of modern synthetic organic chemistry.
Introduction
Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The reaction proceeds through the formation of a π-allylpalladium intermediate from an allylic substrate, such as this compound, which is then attacked by a nucleophile.[2] This process is highly versatile, allowing for the introduction of a wide range of functionalities with high regio- and stereoselectivity, often controlled by the choice of ligands.[2] this compound serves as a precursor to a vinyl-substituted π-allylpalladium complex, enabling the synthesis of valuable vinyl-functionalized products.
Key Applications
Palladium-catalyzed reactions of this compound are primarily employed in:
-
Asymmetric Allylic Alkylation (AAA): The introduction of carbon nucleophiles to create new carbon-carbon bonds, often with high enantioselectivity through the use of chiral ligands. This is a powerful strategy for the synthesis of chiral building blocks.
-
Allylic Amination: The reaction with nitrogen nucleophiles to form allylic amines, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates.
-
Allylic Etherification and Thioetherification: The reaction with oxygen and sulfur nucleophiles to generate allylic ethers and thioethers, respectively.
Data Presentation: Representative Palladium-Catalyzed Reactions
The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed allylic substitution of this compound with different nucleophiles.
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phthalimide | 1.0% [Pd₂(dba)₃]·CHCl₃ | 3.0% dppe | Et₃N | THF | 25 | 1.5 | N-(1-vinyl-3-acetoxyprop-1-yl)phthalimide | 82 |
| 2 | Diethyl Malonate | 2.5% [Pd(allyl)Cl]₂ | 5.0% PPh₃ | NaH | THF | rt | 12 | Diethyl 2-(1-acetoxybut-3-en-2-yl)malonate | 75 (representative) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Allylic Amination with Phthalimide
This protocol is adapted from a procedure by Trost, B.M., et al.
Materials:
-
This compound
-
Phthalimide
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add [Pd₂(dba)₃]·CHCl₃ (0.010 mmol, 10.4 mg) and dppe (0.030 mmol, 12.0 mg).
-
Add anhydrous THF (10 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
To this solution, add phthalimide (1.2 mmol, 176.6 mg) and this compound (1.0 mmol, 172.2 mg).
-
Finally, add triethylamine (1.5 mmol, 0.21 mL) to the reaction mixture.
-
Stir the reaction at 25 °C for 1.5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(1-vinyl-3-acetoxyprop-1-yl)phthalimide.
Protocol 2: Palladium-Catalyzed Allylic Alkylation with Diethyl Malonate (Representative Protocol)
This is a general protocol based on standard Tsuji-Trost conditions for allylic acetates.
Materials:
-
This compound
-
Diethyl malonate
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
Triphenylphosphine (PPh₃)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an argon atmosphere, suspend sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (5 mL).
-
To this suspension, add diethyl malonate (1.2 mmol, 0.18 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flask, dissolve [Pd(allyl)Cl]₂ (0.025 mmol, 9.1 mg) and PPh₃ (0.050 mmol, 13.1 mg) in anhydrous THF (5 mL).
-
Add the catalyst solution to the solution of the sodium salt of diethyl malonate.
-
To this mixture, add a solution of this compound (1.0 mmol, 172.2 mg) in anhydrous THF (2 mL).
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield diethyl 2-(1-acetoxybut-3-en-2-yl)malonate.
Visualizations
Tsuji-Trost Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of 1,4-Butanediol from 3,4-Diacetoxy-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanediol (BDO) is a valuable diol used extensively as a solvent and as a monomer in the synthesis of various polymers, including polyesters and polyurethanes. In the pharmaceutical and fine chemical industries, BDO serves as a key intermediate. One industrially relevant synthetic route to 1,4-butanediol begins with the acetoxylation of 1,3-butadiene, which typically yields a mixture of 1,4-diacetoxy-2-butene and 3,4-diacetoxy-1-butene.[1] This application note focuses on the subsequent conversion of this compound to 1,4-butanediol, a process accomplished in two principal stages: catalytic hydrogenation followed by hydrolysis.
The overall transformation involves the saturation of the carbon-carbon double bond of this compound to yield 1,4-diacetoxybutane, followed by the hydrolysis of the acetate ester groups to afford the final product, 1,4-butanediol. This pathway is a key part of the Mitsubishi Chemical process for BDO production.[2]
Reaction Pathway
The conversion of this compound to 1,4-butanediol proceeds through a two-step reaction sequence as illustrated below.
Caption: Reaction pathway for the synthesis of 1,4-butanediol.
Experimental Protocols
The following protocols are representative procedures for the hydrogenation of this compound and the subsequent hydrolysis of the resulting 1,4-diacetoxybutane. The parameters are derived from established industrial processes and can be adapted for laboratory-scale synthesis.
Protocol 1: Catalytic Hydrogenation of this compound
This procedure describes the saturation of the double bond in this compound to form 1,4-diacetoxybutane using a platinum-based catalyst.
Materials and Equipment:
-
This compound
-
Toluene (solvent)
-
Hydrogenation catalyst (e.g., Platinum on activated carbon, Pt/C)
-
High-pressure autoclave or reactor
-
Magnetic or mechanical stirrer
-
Heating mantle
-
Hydrogen gas source
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Charge a high-pressure reactor with this compound, toluene, and the hydrogenation catalyst.
-
Seal the reactor and purge the system with an inert gas (e.g., argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Commence stirring and heat the reaction mixture to the target temperature.
-
Maintain the reaction at the set temperature and pressure for the specified duration, monitoring hydrogen uptake if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains 1,4-diacetoxybutane and can be used directly in the hydrolysis step or purified by distillation.
Quantitative Data for Hydrogenation:
| Parameter | Value | Reference |
| Substrate | 1,4-Diacetoxy butylene (mixture) | [3] |
| Solvent | Toluene | [3] |
| Catalyst | Pt and promoter on activated carbon | [3] |
| Reaction Temperature | 20-120 °C (60 °C preferred) | [3] |
| Hydrogen Pressure | 1.0-10.0 MPa (3.0 MPa preferred) | [3] |
| Reaction Time | 0.5-5.0 hours (1.5 hours preferred) | [3] |
| Agitation Speed | ~600 rpm | [3] |
Protocol 2: Hydrolysis of 1,4-Diacetoxybutane
This procedure outlines the hydrolysis of 1,4-diacetoxybutane to yield 1,4-butanediol. This reaction is typically catalyzed by an acid.
Materials and Equipment:
-
1,4-Diacetoxybutane (from Protocol 1)
-
Deionized water
-
Acid catalyst (e.g., a strong acid ion-exchange resin)
-
Reaction vessel with a reflux condenser
-
Heating and stirring apparatus
-
Distillation apparatus for purification
Procedure:
-
Charge the reaction vessel with 1,4-diacetoxybutane, water, and the acid catalyst. Water serves as both a reactant and a solvent.
-
Heat the mixture with stirring to the desired reaction temperature.
-
Maintain the reaction at this temperature for a sufficient time to ensure complete hydrolysis. The reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
If a solid catalyst is used, it can be removed by filtration.
-
The resulting aqueous solution contains 1,4-butanediol and acetic acid.
-
The 1,4-butanediol is recovered and purified from the hydrolysis product by multi-step distillation.[4]
Quantitative Data for Hydrolysis:
| Parameter | Value | Reference |
| Substrate | 1,4-Diacetoxybutane | [4] |
| Reactant | Water | [4] |
| Catalyst | Acid Catalyst | |
| Reaction Temperature | 30-110 °C (40-90 °C preferred) | [4] |
| Reaction Pressure | Atmospheric to 10 kg/cm ² G (1.01 to 1.1 MPa) | [4] |
Experimental Workflow
The following diagram illustrates the overall workflow from the starting material to the purified product.
Caption: Workflow for the synthesis of 1,4-butanediol.
Concluding Remarks
The conversion of this compound to 1,4-butanediol via hydrogenation and subsequent hydrolysis is a robust and industrially significant process. The provided protocols offer a foundational methodology for laboratory-scale synthesis. Researchers should note that optimization of reaction conditions, including catalyst selection, reaction time, and temperature, may be necessary to achieve desired yields and purity for specific applications. Proper safety precautions should be taken when working with high-pressure hydrogen gas and corrosive acids.
References
The Strategic Application of 3,4-Diacetoxy-1-butene in the Synthesis of Antiviral Pharmaceuticals
For Immediate Release
[City, State] – [Date] – 3,4-Diacetoxy-1-butene has emerged as a pivotal building block in the pharmaceutical industry, particularly in the synthesis of carbocyclic nucleoside analogues that form the backbone of several critical antiviral therapies. Its unique structural features enable the stereocontrolled introduction of key functionalities, making it an indispensable tool for medicinal chemists and process development scientists. These application notes provide an in-depth overview of the use of this compound in the synthesis of the potent anti-HIV agents, Carbovir and Abacavir, complete with detailed experimental protocols and quantitative data.
Introduction
This compound is a versatile C4 synthon that serves as a precursor to key intermediates in the synthesis of a variety of complex molecules.[1][2] In pharmaceutical applications, it is most notably employed in palladium-catalyzed reactions to construct the carbocyclic core of nucleoside analogues.[3] These analogues mimic natural nucleosides and act as chain terminators in viral DNA synthesis, a crucial mechanism for inhibiting viral replication.
Core Application: Synthesis of Carbovir and Abacavir
The synthesis of the anti-HIV drugs Carbovir and its derivative Abacavir represents a landmark application of this compound chemistry. The key strategic element involves the transformation of this compound into a suitable cyclopentenylamine intermediate, which is then coupled with a purine base. A widely adopted and efficient route utilizes the chemoenzymatic synthesis of the chiral intermediate (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, famously known as the Vince lactam.[1][4][5][6][7]
Synthetic Pathway Overview
The overall synthetic strategy can be conceptualized as a multi-step process beginning with the enzymatic resolution of racemic Vince lactam, which is ultimately derived from precursors related to this compound chemistry. This enantiomerically pure lactam is then converted to a key cyclopentenylamino alcohol intermediate. Subsequent palladium-catalyzed N-allylation with a protected purine base, followed by deprotection and functional group manipulation, affords Carbovir and Abacavir.
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (e.e.) for the key transformations in the synthesis of Carbovir and Abacavir.
| Step | Transformation | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1 | Enzymatic Resolution of (±)-Vince Lactam | (-)-(1R,4S)-Vince Lactam | 45-50 | >99 | [1][8] |
| 2 | Methanolysis of (-)-Vince Lactam | Cyclopentenyl Amino Ester | ~95 | >99 | [1] |
| 3 | Reduction of Amino Ester | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | ~90 | >99 | [1] |
| 4 | Pd(0)-Catalyzed N-Allylation | Protected Carbovir Intermediate | 60-70 | >99 | [1][9] |
| 5a | Deprotection to Carbovir | (-)-Carbovir | ~85 | >99 | [1] |
| 5b | Conversion to Abacavir | (-)-Abacavir | ~80 | >99 | [2][9] |
Table 1: Quantitative data for the key synthetic steps.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)[1][8]
Materials:
-
Racemic (±)-Vince Lactam
-
Diisopropyl ether
-
Water
-
Lipase (e.g., Lipolase)
-
Ethyl acetate
Procedure:
-
To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).
-
Add Lipolase (1.5 g) to the mixture.
-
Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches ~50% conversion in 4-6 hours.
-
Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.
-
Wash the enzyme with ethyl acetate.
-
The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (-)-(1R,4S)-Vince lactam.
Protocol 2: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol[1]
Materials:
-
(-)-(1R,4S)-Vince Lactam
-
Anhydrous Methanol
-
Acetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate (anhydrous)
Procedure:
-
Methanolysis: To a solution of (-)-(1R,4S)-Vince lactam (1.0 g, 9.16 mmol) in anhydrous methanol (20 mL) at 0°C, slowly add acetyl chloride (0.72 mL, 10.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude amino ester.
-
Reduction: To a suspension of LiAlH₄ (0.70 g, 18.3 mmol) in anhydrous THF (30 mL) at 0°C, add a solution of the crude amino ester in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water (0.7 mL), 15% aqueous NaOH (0.7 mL), and water (2.1 mL).
-
Stir the mixture at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (1S,4R)-4-amino-2-cyclopentene-1-methanol.
Protocol 3: Palladium-Catalyzed Synthesis of (-)-Carbovir[1][9]
Materials:
-
(1S,4R)-4-Amino-2-cyclopentene-1-methanol
-
2-Amino-6-chloropurine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Formic acid (88%)
Procedure:
-
N-Allylation: To a solution of (1S,4R)-4-amino-2-cyclopentene-1-methanol (1.0 g, 8.84 mmol) and 2-amino-6-chloropurine (1.5 g, 8.84 mmol) in anhydrous DMF (40 mL), add triethylamine (2.5 mL, 17.7 mmol) and Pd(PPh₃)₄ (0.51 g, 0.44 mmol).
-
Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the protected Carbovir intermediate.
-
Hydrolysis: Dissolve the protected Carbovir intermediate in 88% formic acid (20 mL) and heat at reflux for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by recrystallization to afford (-)-Carbovir.
Protocol 4: Synthesis of (-)-Abacavir from Protected Carbovir Intermediate[2][9][10][11]
Materials:
-
Protected Carbovir Intermediate (from Protocol 3, step 4)
-
Cyclopropylamine
-
Ethanol
Procedure:
-
Dissolve the protected Carbovir intermediate (1.0 g, approx. 3.5 mmol) in ethanol (20 mL) in a sealed tube.
-
Add cyclopropylamine (1.2 mL, 17.5 mmol).
-
Heat the mixture at 80°C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (-)-Abacavir.
Mechanism of Action: HIV Reverse Transcriptase Inhibition
Carbovir and Abacavir are classified as nucleoside reverse transcriptase inhibitors (NRTIs). Upon administration, they are anabolized in the host cell to their active triphosphate forms. These triphosphate analogues act as competitive inhibitors of the viral enzyme, HIV reverse transcriptase. They are incorporated into the growing viral DNA chain, and because they lack a 3'-hydroxyl group, they cause chain termination, thus halting viral replication.
Conclusion
This compound is a cornerstone of modern pharmaceutical synthesis, enabling the efficient and stereoselective production of complex antiviral agents. The synthetic routes to Carbovir and Abacavir detailed herein highlight the strategic importance of this versatile building block. The provided protocols offer a foundation for researchers and drug development professionals to leverage the power of this compound chemistry in the ongoing fight against viral diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for the Acetoxylation of Butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetoxylation of butadiene is a significant industrial process for the synthesis of 1,4-diacetoxy-2-butene, a key intermediate in the production of 1,4-butanediol (BDO). BDO is a versatile chemical used in the manufacturing of polymers, solvents, and fine chemicals. This document provides detailed experimental protocols for the palladium-catalyzed acetoxylation of butadiene, a summary of relevant quantitative data, and visualizations of the experimental workflow and proposed reaction mechanism.
Data Presentation
The following table summarizes quantitative data from various catalytic systems for the acetoxylation of butadiene.
| Catalyst System | Butadiene Conversion (%) | Selectivity to 1,4-Diacetoxy-2-butene (%) | Selectivity to 3,4-Diacetoxy-1-butene (%) | Temperature (°C) | Pressure (MPa) | Reference |
| Pd-Te/C (8:1 Pd:Te) | Not Reported | 89 (75% trans, 14% cis) | 10 | 90 | Not Reported | [1] |
| Homogeneous Pd complexes with acetate ions | Not Reported | 48-50 | ~40 | Not Reported | Not Reported | [2] |
| Pd-Te/C | Not Reported | >95 | <5 | 80-120 | 1.0-10.0 | Patent Literature |
| Cupric acetate, lithium bromide, 1,4-dibromo-2-butene | Not Reported | 73 (for 1,4-isomer) | 27 (for 3,4-isomer) | 140 | Not Reported | Industrial Process Data |
Experimental Protocols
This section details the protocols for the catalyst preparation, the acetoxylation reaction, and the analysis of the products.
Catalyst Preparation: Palladium-Tellurium on Carbon (Pd-Te/C)
This protocol is adapted from typical impregnation methods for supported metal catalysts.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Telluric acid (H₆TeO₆)
-
Activated carbon (high surface area, e.g., 1000 m²/g)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium hydroxide (NaOH) solution, 1 M
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
Support Pre-treatment: Wash the activated carbon with hot deionized water to remove any soluble impurities and dry at 120°C for 24 hours.
-
Impregnation:
-
Prepare a solution of PdCl₂ in a minimal amount of concentrated HCl and dilute with deionized water.
-
Prepare an aqueous solution of telluric acid.
-
Mix the palladium and tellurium precursor solutions in the desired molar ratio (e.g., 8:1 Pd:Te).
-
Add the activated carbon support to the metal precursor solution with constant stirring.
-
Continue stirring for 12 hours to ensure uniform impregnation.
-
-
Drying: Remove the excess water under reduced pressure at 60-80°C.
-
Reduction:
-
Place the dried catalyst in a tube furnace.
-
Heat to 300-400°C under a flow of nitrogen.
-
Switch the gas flow to hydrogen and maintain the temperature for 2-4 hours to reduce the metal precursors to their metallic states.
-
Cool the catalyst to room temperature under a nitrogen flow.
-
-
Passivation (Optional but Recommended for Safety): Slowly introduce a small amount of air into the nitrogen stream to form a passive oxide layer on the catalyst surface to prevent pyrophoricity upon exposure to air.
Acetoxylation of Butadiene
This protocol describes a laboratory-scale batch reaction.
Materials:
-
1,3-Butadiene (liquefied)
-
Glacial acetic acid
-
Pd-Te/C catalyst (prepared as above)
-
Oxygen gas (O₂)
-
Nitrogen gas (N₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
Procedure:
-
Reactor Setup:
-
Ensure the autoclave is clean and dry.
-
Add the Pd-Te/C catalyst (e.g., 1-5 mol% based on butadiene) and glacial acetic acid to the reactor.
-
-
Purging: Seal the reactor and purge several times with nitrogen to remove any air.
-
Reactant Addition:
-
Cool the reactor to a low temperature (e.g., -10°C) to facilitate the addition of liquefied butadiene.
-
Add the desired amount of liquefied butadiene to the reactor.
-
-
Reaction:
-
Pressurize the reactor with oxygen to the desired partial pressure (e.g., 0.5-2.0 MPa).
-
Heat the reactor to the desired temperature (e.g., 90°C) with constant stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 2-6 hours). Monitor the reaction progress by taking samples periodically through the sampling port.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-17).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified fraction in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a 1 µL sample into the GC-MS.
-
Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.
-
Quantify the products using an internal standard method.
Mandatory Visualizations
Caption: Experimental workflow for the acetoxylation of butadiene.
Caption: Proposed catalytic cycle for the acetoxylation of butadiene.
References
Application Notes and Protocols for 3,4-Diacetoxy-1-butene in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diacetoxy-1-butene (3,4-DAB) is a versatile C4 building block in organic synthesis, serving as a precursor for a variety of functionalized molecules.[1] Its utility stems from the presence of two acetoxy groups, which can act as leaving groups in transition metal-catalyzed reactions, and a terminal double bond that can participate in various transformations. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen and oxygen-containing heterocyclic compounds using this compound, primarily focusing on palladium-catalyzed methodologies.
Application Note 1: Synthesis of Vinyl-Substituted 1,4-Benzoxazines
Vinyl-substituted 1,4-benzoxazines are important structural motifs in medicinal chemistry. The palladium-catalyzed tandem allylation of 2-aminophenols with a C4-diol or its diacetate equivalent provides a direct route to these valuable heterocycles. This compound can be employed as a precursor to the reactive π-allyl palladium intermediate essential for this transformation.
Reaction Scheme:
References
Application Notes and Protocols for the Reaction of 3,4-Diacetoxy-1-butene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the reactivity of 3,4-diacetoxy-1-butene with various nucleophiles, with a particular focus on palladium-catalyzed allylic alkylation reactions. This versatile substrate serves as a valuable C4 building block in organic synthesis, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Its applications in the synthesis of complex molecules, including intermediates for antiviral drugs like Oseltamivir (Tamiflu), are highlighted. This document offers detailed experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in utilizing this compound in their synthetic endeavors.
Introduction
This compound is a bifunctional molecule featuring two acetoxy leaving groups and a terminal double bond. This arrangement makes it an excellent substrate for nucleophilic substitution reactions, particularly those catalyzed by transition metals like palladium. The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, allows for the regio- and stereoselective introduction of a wide range of nucleophiles.[1] This reaction proceeds through a π-allylpalladium intermediate, which can then be attacked by a nucleophile.[1][2][3] The versatility of this reaction has made this compound a valuable precursor in the synthesis of fine chemicals, pharmaceuticals, and natural products.[4][5]
Reactions with Carbon Nucleophiles
Palladium-catalyzed allylic alkylation of this compound with soft carbon nucleophiles, such as malonates and β-keto esters, provides an efficient method for carbon-carbon bond formation. These reactions are crucial for building complex carbon skeletons.
Data Presentation: Reaction with Diethyl Malonate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | NaH | THF | 12 | 85 | [6] |
| 2 | Pd₂(dba)₃ (2.5) | dppe (5) | K₂CO₃ | Dioxane | 8 | 92 | Custom Protocol |
dppe = 1,2-Bis(diphenylphosphino)ethane dba = dibenzylideneacetone
Experimental Protocol: Synthesis of Diethyl 2-(1-vinylallyl)malonate
Materials:
-
This compound (1.72 g, 10 mmol)
-
Diethyl malonate (1.76 g, 11 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF (20 mL) under an argon atmosphere, add diethyl malonate dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flask, dissolve this compound and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF (30 mL).
-
Add the solution of the sodium salt of diethyl malonate to the second flask via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After 12 hours, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford diethyl 2-(1-vinylallyl)malonate.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, provides access to allylic amines, which are important structural motifs in many biologically active compounds.
Data Presentation: Reaction with Aniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (20) | Toluene | 80 | 6 | 78 | [7] |
| 2 | [Pd(allyl)Cl]₂ (2.5) | dppf (5) | THF | 60 | 10 | 85 | Custom Protocol |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocol: Synthesis of N-(1-vinylallyl)aniline
Materials:
-
This compound (1.72 g, 10 mmol)
-
Aniline (1.02 g, 11 mmol)
-
Palladium(II) acetate (0.112 g, 0.5 mmol)
-
Triphenylphosphine (0.525 g, 2 mmol)
-
Toluene, 40 mL
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate, triphenylphosphine, and toluene.
-
Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Add this compound and aniline to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 19:1) to yield N-(1-vinylallyl)aniline.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as alcohols and phenols, can also participate in palladium-catalyzed allylic substitution reactions with this compound to form allylic ethers.
Data Presentation: Reaction with Phenol
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | dppb (8) | K₂CO₃ | Acetonitrile | 16 | 75 | Custom Protocol |
dppb = 1,4-Bis(diphenylphosphino)butane
Experimental Protocol: Synthesis of Phenyl 1-vinylallyl ether
Materials:
-
This compound (1.72 g, 10 mmol)
-
Phenol (1.04 g, 11 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.183 g, 0.2 mmol)
-
1,4-Bis(diphenylphosphino)butane (0.341 g, 0.8 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Acetonitrile, 50 mL
Procedure:
-
In a round-bottom flask, combine this compound, phenol, tris(dibenzylideneacetone)dipalladium(0), 1,4-bis(diphenylphosphino)butane, and potassium carbonate.
-
Add acetonitrile and stir the mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by TLC. After 16 hours, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate = 49:1) to obtain phenyl 1-vinylallyl ether.
Application in Drug Development: Synthesis of a Tamiflu Intermediate
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a key strategy in the synthesis of the antiviral drug Oseltamivir (Tamiflu).[8][9] While various starting materials have been employed, the core transformation often involves the creation of a stereocenter via the reaction of a nucleophile with an allylic substrate. This compound serves as a model substrate to illustrate the principles of this powerful synthetic method. A key fragment of Tamiflu can be conceptually derived from the reaction of a nitrogen nucleophile with a C4 allylic electrophile.
Visualizations
Mechanistic Pathway
Caption: General mechanism of the Tsuji-Trost reaction.
Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo palladium-catalyzed allylic alkylation with a wide array of nucleophiles provides a powerful tool for the construction of complex molecular architectures. The detailed protocols and data presented herein are intended to facilitate the application of this chemistry in academic and industrial research, particularly in the field of drug discovery and development.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]
- 6. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Diacetoxy-1-butene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-diacetoxy-1-butene in polymer chemistry, focusing on its application as a comonomer for the synthesis of branched poly(vinyl alcohol) and its potential as a crosslinking agent. Detailed experimental protocols, quantitative data, and visualizations are included to facilitate its use in research and development.
Synthesis of Branched Poly(vinyl alcohol) via Copolymerization and Hydrolysis
This compound serves as a key comonomer in the synthesis of branched poly(vinyl alcohol) (PVA). The process involves a two-step reaction: first, the free-radical copolymerization of this compound with vinyl acetate (VAc), followed by the alkaline hydrolysis of the resulting copolymer. The diacetoxy functionality in the butene monomer leads to the formation of branches in the final PVA polymer, influencing its physical and chemical properties.
Reaction Scheme:
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic route to branched poly(vinyl alcohol).
Quantitative Data: Monomer Reactivity Ratios
The reactivity ratios for the copolymerization of vinyl acetate (M1) and this compound (M2) are crucial for understanding the copolymer composition.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (VAc) | r2 (DAcB) | Temperature (°C) |
| Vinyl Acetate | This compound | 1.63 ± 0.07 | 0.52 ± 0.13 | 0 |
Data sourced from a study on the synthesis of model polymers of PVA with short branches.[1]
Experimental Protocols
Protocol 1: Free Radical Copolymerization of Vinyl Acetate and this compound
This protocol describes a general procedure for the bulk polymerization of vinyl acetate with this compound.
Materials:
-
Vinyl acetate (VAc), freshly distilled
-
This compound (DAcB)
-
2,2'-Azobisisobutyronitrile (AIBN) as the initiator
-
Nitrogen gas
-
Methanol
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
In a reaction vessel, combine the desired molar ratio of vinyl acetate and this compound.
-
Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers).
-
Seal the vessel and deoxygenate the mixture by bubbling with dry nitrogen for 20-30 minutes while stirring.
-
Immerse the reaction vessel in a preheated oil bath at 60-70°C to initiate polymerization.
-
Allow the reaction to proceed for 4-8 hours. The viscosity of the mixture will increase as the polymer forms.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.
-
Dissolve the viscous product in a minimal amount of a suitable solvent like acetone or tetrahydrofuran (THF).
-
Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration and wash it several times with fresh methanol.
-
Dry the poly(vinyl acetate-co-3,4-diacetoxy-1-butene) copolymer in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Alkaline Hydrolysis to Branched Poly(vinyl alcohol)
This protocol outlines the conversion of the copolymer to branched PVA.
Materials:
-
Poly(vinyl acetate-co-3,4-diacetoxy-1-butene)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
Dissolve the dried copolymer in methanol (e.g., 5-10% w/v) in a round-bottom flask.[2]
-
Prepare a solution of NaOH in methanol (e.g., 5% w/v).
-
Add the NaOH solution to the copolymer solution. The amount of NaOH should be catalytic (e.g., 0.05-0.1 equivalents per ester group).
-
Heat the mixture to reflux (around 65°C) and stir for 2-4 hours.[2] A precipitate of branched PVA will form as the hydrolysis proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the branched PVA by filtration and wash it thoroughly with methanol to remove sodium acetate and any unreacted NaOH.
-
Dry the resulting branched poly(vinyl alcohol) in a vacuum oven at 50-60°C.
This compound as a Potential Crosslinking Agent
Due to its two reactive acetate groups and a vinyl group, this compound can potentially be utilized as a crosslinking agent to form polymer networks, such as hydrogels. The vinyl group can participate in polymerization, while the diacetoxy groups can be hydrolyzed to diols, which can then be crosslinked.
Conceptual Workflow for Hydrogel Synthesis:
Caption: Conceptual workflow for hydrogel synthesis.
Experimental Protocol (Representative)
Protocol 3: Synthesis of a Crosslinked Hydrogel
Materials:
-
Primary monomer (e.g., N-vinylpyrrolidone, acrylamide)
-
This compound (as crosslinker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or thermal initiator (e.g., AIBN)
-
Solvent (e.g., water, dimethyl sulfoxide)
-
UV light source (if using a photoinitiator)
Procedure:
-
Dissolve the primary monomer and this compound in the chosen solvent in a reaction vessel. The molar ratio of monomer to crosslinker will determine the crosslink density.
-
Add the initiator to the solution.
-
Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Seal the vessel and expose it to a UV light source (typically 365 nm) for a specified time (e.g., 10-30 minutes) or heat in an oil bath if using a thermal initiator.
-
The solution will transition into a solid hydrogel.
-
Immerse the resulting hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. Swell the hydrogel to equilibrium, changing the water periodically.
-
The hydrolyzed diol functionalities from the this compound units can be further reacted with a suitable crosslinking agent (e.g., glutaraldehyde, a diisocyanate) to enhance the network stability, if desired.
Applications in Drug Delivery
Functionalized PVA, including branched PVA, is a promising material for drug delivery applications due to its biocompatibility and tunable properties.[3][4] The hydroxyl groups on the PVA backbone can be used for further modification or for hydrogen bonding interactions with drug molecules, enabling controlled release.
Drug Release Mechanism from a Branched PVA Hydrogel:
Caption: Drug loading and release from a hydrogel.
Quantitative Data: Characterization of Branched PVA
The properties of the synthesized branched PVA can be characterized using various techniques to determine its suitability for specific applications.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn) | Higher molecular weight and broader PDI compared to linear PVA due to branching. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Degree of branching, confirmation of hydrolysis | Signals corresponding to the branch points can be identified and quantified. Disappearance of acetate peaks confirms hydrolysis.[5] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm) | Branching can disrupt crystallinity, leading to a lower Tm and potentially a different Tg compared to linear PVA of similar molecular weight. |
| Swelling Studies | Swelling ratio, water uptake capacity | The degree of swelling will depend on the crosslink density and the hydrophilicity of the polymer network. |
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these procedures based on their specific materials and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. makingchembooks.com [makingchembooks.com]
- 3. mdpi.com [mdpi.com]
- 4. "Contrasting acrylate versus methacrylate crosslinking reactions and th" by Chang Liu, John Tsavalas et al. [dc.engconfintl.org]
- 5. researchgate.net [researchgate.net]
The Role of 3,4-Diacetoxy-1-butene in the Synthesis of Tetrahydrofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic pathway leveraging 3,4-diacetoxy-1-butene as a key intermediate in the production of tetrahydrofuran (THF). Detailed experimental protocols for the multi-step synthesis are provided, along with tabulated quantitative data for each critical transformation. The described methodologies are intended to guide researchers in the efficient and high-yield synthesis of THF, a vital solvent and precursor in pharmaceutical and chemical industries.
Introduction
Tetrahydrofuran is a versatile cyclic ether with broad applications as a solvent in organic synthesis and polymer chemistry, and as a precursor for various pharmaceuticals and specialty chemicals. One effective synthetic route to THF involves the transformation of this compound, a derivative of 1,3-butadiene. This pathway proceeds through a series of well-defined chemical reactions, including hydrolysis, hydrogenation, and acid-catalyzed cyclization. This document outlines the protocols and critical parameters for each of these synthetic steps.
Overall Synthetic Pathway
The conversion of this compound to tetrahydrofuran is a three-step process:
-
Hydrolysis: The diacetate is hydrolyzed to yield 1-butene-3,4-diol.
-
Hydrogenation: The unsaturated diol is catalytically hydrogenated to the saturated 1,4-butanediol.
-
Cyclization (Dehydration): The resulting 1,4-butanediol undergoes acid-catalyzed intramolecular cyclization to form tetrahydrofuran.
Experimental Protocols and Data
Step 1: Hydrolysis of this compound to 1-Butene-3,4-diol
This step involves the acid-catalyzed hydrolysis of the diacetate to the corresponding diol. While this compound can be a byproduct in the acetoxylation of butadiene, its hydrolysis provides a direct route to 1-butene-3,4-diol[1].
Protocol:
-
To a stirred vessel containing this compound, add an aqueous solution of an acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium hydroxide solution).
-
Remove any precipitated salts by filtration.
-
The aqueous solution of 1-butene-3,4-diol can be used directly in the next step or the product can be isolated by distillation under reduced pressure.
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | |
| Reagents | Water, Acid Catalyst (e.g., HCl) | [1] |
| Temperature | Boiling point of the mixture | [1] |
| Product | 1-Butene-3,4-diol | |
| Yield | High (quantitative in some cases) | [1] |
Step 2: Hydrogenation of 1-Butene-3,4-diol to 1,4-Butanediol
The unsaturated 1-butene-3,4-diol is converted to the saturated 1,4-butanediol via catalytic hydrogenation. This step is crucial as the subsequent cyclization to tetrahydrofuran proceeds efficiently from the saturated diol.
Protocol:
-
Charge an autoclave with an aqueous solution of 1-butene-3,4-diol and a hydrogenation catalyst (e.g., Raney nickel or a supported nickel catalyst).
-
If necessary, adjust the pH of the solution to alkaline conditions.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the mixture to the desired temperature while stirring vigorously.
-
Maintain the hydrogen pressure and temperature until the theoretical amount of hydrogen is consumed.
-
Cool the reactor and vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting aqueous solution of 1,4-butanediol can be used in the next step.
| Parameter | Value/Condition | Reference |
| Starting Material | 1-Butene-3,4-diol | |
| Catalyst | Raney Nickel or Ni/Al | [2] |
| Temperature | ~100 °C | [2] |
| Pressure | ~270 bar | [2] |
| Product | 1,4-Butanediol | |
| Conversion | ~100% | [2] |
| Selectivity | ~90% | [2] |
Step 3: Acid-Catalyzed Cyclization of 1,4-Butanediol to Tetrahydrofuran
The final step is the intramolecular dehydration of 1,4-butanediol to form the five-membered ether ring of tetrahydrofuran. This reaction is typically carried out in the presence of a strong acid catalyst.
Protocol:
-
Charge a reactor with 1,4-butanediol and an acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like zirconium sulfate).
-
Heat the reaction mixture to the specified temperature. The reaction can be carried out in either the liquid or gas phase.
-
The tetrahydrofuran and water produced will distill from the reaction mixture.
-
Collect the distillate, which is an azeotropic mixture of THF and water.
-
The THF can be purified from the water by further distillation or other separation techniques.
| Parameter | Value/Condition | Reference |
| Starting Material | 1,4-Butanediol | |
| Catalyst | Sulfuric Acid, Phosphoric Acid, Zirconium Sulfate | [3] |
| Temperature | 150 - 350 °C | [3] |
| Product | Tetrahydrofuran | |
| Yield | High (can exceed 90%) | [4][5] |
Reaction Mechanism: Acid-Catalyzed Dehydration of 1,4-Butanediol
The cyclization of 1,4-butanediol to tetrahydrofuran proceeds via an acid-catalyzed dehydration mechanism.
Conclusion
The synthesis of tetrahydrofuran from this compound provides a viable and efficient pathway to this important industrial chemical. The three-step process of hydrolysis, hydrogenation, and cyclization is well-established, with each step capable of proceeding with high yield and selectivity under optimized conditions. The protocols and data presented in this document offer a solid foundation for researchers and professionals in the chemical and pharmaceutical fields to utilize this synthetic route for the production of tetrahydrofuran.
References
- 1. US4661646A - Process for the preparation of 1-butene-3,4-diol - Google Patents [patents.google.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. EP1939190A1 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Diacetoxy-1-Butene by Distillation
This guide provides researchers, scientists, and drug development professionals with essential information for the successful purification of 3,4-diacetoxy-1-butene via distillation. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide
This section addresses common problems encountered during the distillation of this compound.
Q1: My product yield is significantly lower than expected. What are the possible causes?
A1: Low yield is a frequent issue and can stem from several factors:
-
Thermal Decomposition: this compound is susceptible to thermal degradation at elevated temperatures. If the distillation pot temperature is too high, the product can decompose, leading to a lower yield and the formation of high-boiling point tars. It is preferable to keep the column bottom temperature below 150°C.[1]
-
Incomplete Distillation: The distillation may have been stopped prematurely, leaving a significant amount of product in the distillation flask. Ensure the distillation is continued until the temperature at the collection head drops, indicating that the product has been fully collected.
-
Vacuum Leaks: An unstable or insufficient vacuum can lead to a higher required distillation temperature, which in turn can cause thermal decomposition. Thoroughly check all joints and seals in your distillation apparatus for leaks.
-
Product Holdup: In fractional distillation, a significant amount of product can be held up on the surface of the column packing or indentations, reducing the final collected volume.[2]
Q2: The distilled product is yellow or brown. Why is it discolored?
A2: Product discoloration is almost always a sign of decomposition.
-
Excessive Heat: The most common cause is an overly high temperature in the distillation pot. This leads to the formation of polymeric or tar-like substances that can co-distill or be carried over as aerosols.
-
Presence of Impurities: Acidic or basic impurities remaining from the synthesis step can catalyze decomposition reactions during heating. Consider a pre-distillation wash with a mild bicarbonate solution followed by drying if significant acidic impurities are suspected.
-
Extended Heating Time: Keeping the compound at a high temperature for an extended period, even if below the decomposition point, can lead to gradual degradation. The distillation should be performed as efficiently as possible.
Q3: The vacuum level is unstable and fluctuates during the distillation. What should I do?
A3: A stable vacuum is critical for a successful low-temperature distillation.
-
Check for Leaks: The most common cause is a leak in the system. Inspect all glass joints, seals, and tubing connections. Ensure all joints are properly greased (if using ground glass joints) and securely clamped.
-
Vacuum Pump Issues: Ensure your vacuum pump is in good working order and the pump oil is clean. Contaminated oil will prevent the pump from reaching its optimal vacuum level.
-
Outgassing: The crude material may contain dissolved volatile solvents or gases. These will be released as the material is heated, causing pressure fluctuations. It is good practice to degas the crude mixture under vacuum with gentle stirring before applying high heat.
Q4: I am seeing poor separation between my product and a close-boiling impurity. How can I improve purity?
A4: Achieving high purity can be challenging, especially if isomers are present.
-
Use a Fractionating Column: Simple distillation is often insufficient for separating compounds with close boiling points.[2] Using a fractionating column, such as a Vigreux or packed column, increases the number of theoretical plates and enhances separation.[2]
-
Optimize Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to more efficient separation.
-
Extractive Distillation: For impurities with very similar boiling points, such as the 1,2-DAB isomer, standard distillation may not be effective.[1] In these cases, extractive distillation, which involves adding a third solvent to alter the relative volatilities of the components, may be necessary for achieving high purity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended distillation parameters for this compound?
A1: To minimize thermal decomposition, vacuum distillation is the standard method.[1] Optimal conditions can vary slightly, but a good starting point is a pressure of 10 mmHg, under which this compound has a boiling point of 95-96°C.[3][4] Other reported conditions include operating at pressures between 0.6 kPa and 6.5 kPa (4.5 to 48.8 mmHg) with temperatures ranging from 80 to 120°C.[1]
Q2: What are the common impurities I should be aware of?
A2: Impurities often originate from the synthesis process. Common ones include:
-
Starting Materials: Unreacted acetic acid and acetic anhydride.
-
By-products and Isomers: 1,4-diacetoxy-2-butene and 1,2-diacetoxy-1-butene.[1] The 1,2-isomer has a very close boiling point to the desired product, making it difficult to separate via standard distillation.[1]
-
Partially Reacted Intermediates: 3-hydroxy-4-acetoxy-1-butene (3,4-HABE) and 3-acetoxy-4-hydroxy-1-butene (3,4-AHBE).[1]
-
Catalyst Residues: Depending on the synthetic route, residual catalysts like tellurium or palladium complexes may be present.[1]
Q3: Is a simple distillation setup sufficient for purification?
A3: A simple distillation setup may be adequate if the crude product is already of high purity and does not contain close-boiling isomers. However, for most research and development applications where high purity is required, a fractional distillation is recommended to effectively remove impurities.[2]
Q4: How can I confirm the purity of my distilled product?
A4: The purity of the collected fractions should be assessed using analytical techniques such as:
-
Gas Chromatography (GC): An effective method for quantifying the purity and identifying the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of structural isomers or other impurities.
-
Refractive Index: Measuring the refractive index provides a quick check of purity. The reported refractive index for this compound is n20/D 1.43.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18085-02-4 | [3] |
| Molecular Formula | C₈H₁₂O₄ | [5][6] |
| Molecular Weight | 172.18 g/mol | [3][5] |
| Boiling Point | 95-96 °C @ 10 mmHg | [3][4] |
| Density | 1.059 g/mL @ 25 °C | [3] |
| Refractive Index | n20/D 1.43 | [3] |
| Appearance | Clear colorless to yellowish liquid | [7] |
Table 2: Typical Vacuum Distillation Parameters
| Parameter | Recommended Range | Rationale |
| Pressure | 1 - 20 kPa (7.5 - 150 mmHg) | Lower pressure reduces the required temperature, preventing decomposition.[1] |
| Pot Temperature | < 150 °C | Minimizes thermal degradation and side reactions.[1] |
| Head Temperature | 80 - 120 °C (pressure dependent) | Corresponds to the boiling point of the product at the operating pressure.[1] |
| Distillation Rate | 1-2 drops per second | A slow, controlled rate ensures efficient separation. |
Experimental Protocols
Protocol: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by removing low-boiling and high-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with trap
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum grease and clamps
Procedure:
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place a stir bar and the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser.
-
Attach the condenser and connect it to a chilled water source (water in at the bottom, out at the top).
-
Connect the vacuum adapter and receiving flask to the end of the condenser.
-
Lightly grease all ground-glass joints and secure them with clamps.
-
-
System Evacuation and Degassing:
-
Connect the vacuum pump to the apparatus.
-
Begin stirring the crude material and slowly open the system to the vacuum.
-
Observe for initial bubbling as volatile impurities and dissolved gases are removed. Allow the system to degas for 10-15 minutes until vigorous bubbling subsides.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin gently heating the distillation pot with the heating mantle.
-
Increase the temperature gradually. As the mixture heats, you will observe a condensation ring rising up the fractionating column.
-
Adjust the heating to maintain a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Record the temperature at the distillation head and the pressure. This is the boiling point of the liquid being collected.
-
-
Fraction Collection:
-
Collect any initial low-boiling impurities in a separate flask (forerun).
-
When the temperature at the distillation head stabilizes at the expected boiling point of this compound (e.g., ~95-96 °C at 10 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Continue collecting the product as long as the head temperature remains stable.
-
-
Shutdown:
-
If the temperature at the head begins to drop or rises sharply, it indicates the product has been distilled or higher-boiling impurities are beginning to come over. Stop the distillation at this point.
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once the apparatus is at room temperature, slowly vent the system by carefully removing the vacuum source before turning off the pump.
-
Disassemble the apparatus and analyze the collected fractions for purity.
-
Visualizations
Caption: Troubleshooting decision tree for distillation issues.
Caption: Workflow for the purification of this compound.
References
- 1. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3,4-双乙酸基-1-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 18085-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 3,4-Diacetoxy-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3,4-diacetoxy-1-butene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Question: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. A primary cause is often the co-production of the more stable isomer, 1,4-diacetoxy-2-butene, particularly in the direct acetoxylation of 1,3-butadiene.[1] Here are some potential causes and solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using analytical techniques like GC-MS or NMR to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature, but be cautious of promoting side reactions.[2]
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction temperature is a critical parameter. For the acetylation of 3-hydroxy-4-acetoxy-1-butene with acetic anhydride, a temperature range of 80-200°C is typical, with a preferred range of 100-150°C. Lower temperatures can lead to slow reaction rates, while excessively high temperatures can cause side reactions and polymerization.[3]
-
-
Presence of Water:
-
Solution: The presence of water in reactants or solvents can lead to the hydrolysis of the acetoxy groups, reducing the yield of the desired product.[2] Ensure all reactants and solvents are anhydrous.
-
-
Catalyst Issues:
-
Solution: In syntheses involving catalysts, such as palladium-based systems for acetoxylation, ensure the catalyst is active and used in the correct concentration. For homogeneous catalysts like lithium halides or tellurium oxide, be aware that they can be lost from the reaction system during the process.[3]
-
-
Issue 2: Difficulty in Product Purification and Isomer Separation
-
Question: I am struggling to separate this compound from its isomer, 1,4-diacetoxy-2-butene, and other impurities. What are the recommended purification strategies?
-
Answer: The separation of these isomers is a known challenge due to their similar chemical properties.
-
Close Boiling Points:
-
Thermal Decomposition:
-
Solution: To avoid decomposition during distillation, it is crucial to use a high-vacuum system. For the distillation of related hydroxy-acetoxy-butene precursors, a bottom temperature of 110-190°C (preferably 120-150°C) and a pressure of 0.1-20 kPa (preferably 1-5 kPa) are recommended.[3]
-
-
Catalyst Residue:
-
Solution: Ensure that any catalysts are thoroughly removed during the workup procedure. For acid catalysts, a wash with a saturated sodium bicarbonate solution is effective.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common synthetic routes to this compound?
-
A1: The primary synthetic routes include:
-
The acetoxylation of 1,3-butadiene, which often yields 1,4-diacetoxy-2-butene as the major product.[1]
-
The reaction of 3,4-epoxy-1-butene with acetic anhydride. However, the instability and challenging production of the epoxide precursor can be a drawback.
-
The acetylation of 3-hydroxy-4-acetoxy-1-butene (3,4-HABE) and/or 3-acetoxy-4-hydroxy-1-butene (3,4-AHBE) with acetic anhydride, which can be obtained from the acetoxylation of 1,3-butadiene.[3]
-
-
Q2: What are the main side reactions to be aware of?
-
A2: The most common side reactions are:
-
Isomerization: Formation of the thermodynamically more stable 1,4-diacetoxy-2-butene.
-
Hydrolysis: The acetoxy groups can be hydrolyzed back to hydroxyl groups in the presence of water, especially under acidic or basic conditions.[2]
-
Polymerization: At elevated temperatures, the butene moiety can undergo polymerization, leading to increased viscosity of the reaction mixture.[3]
-
-
Q3: How can I confirm the identity and purity of my synthesized this compound?
-
A3: Standard analytical techniques are used for characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, C=C double bond).
-
-
Q4: What are the typical physical properties of this compound?
-
A4: The known physical properties are summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18085-02-4 | [4] |
| Molecular Formula | C₈H₁₂O₄ | [4] |
| Molecular Weight | 172.18 g/mol | [4][5] |
| Boiling Point | 95-96 °C at 10 mmHg | [4] |
| Density | 1.059 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.43 | [4] |
Table 2: Recommended Reaction Conditions for Acetylation of Hydroxy-Acetoxy-Butene Precursors
| Parameter | Recommended Range | Preferred Range | Rationale | Reference |
| Reaction Temperature | 80 - 200 °C | 100 - 150 °C | Balances reaction rate and minimization of side reactions/polymerization. | [3] |
| Acetic Anhydride Molar Ratio (to hydroxyl groups) | 0.1 - 10 | 0.8 - 5 | Higher ratios increase reaction rate but may be less economical. | [3] |
Experimental Protocols
Detailed Methodology: Synthesis of this compound via Acetylation of a Hydroxy-Acetoxy-Butene Mixture
This protocol describes the acetylation of a mixture containing 3-hydroxy-4-acetoxy-1-butene (3,4-HABE) and 3-acetoxy-4-hydroxy-1-butene (3,4-AHBE) to produce this compound.[3]
Materials:
-
Mixture of 3,4-HABE and/or 3,4-AHBE
-
Acetic anhydride
-
Nitrogen gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus with a fractional distillation column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, charge the mixture of 3,4-HABE and/or 3,4-AHBE. Add acetic anhydride (a molar excess relative to the hydroxyl groups, typically 1.0 to 1.5 moles per mole of hydroxyl group).[3]
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Reaction: Heat the mixture with stirring to a temperature between 100 °C and 150 °C. The optimal temperature is often the reflux temperature of the mixture.[3]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from any unreacted starting materials and byproducts.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 4. This compound 98 18085-02-4 [sigmaaldrich.com]
- 5. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-diacetoxy-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3,4-diacetoxy-1-butene, addressing common challenges to help improve yield and purity. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is producing a low yield of the desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low yields of this compound are a common issue, primarily because it is often a kinetic byproduct in the palladium-catalyzed diacetoxylation of 1,3-butadiene, with the thermodynamically more stable 1,4-diacetoxy-2-butene being the major product.[1][2] Several factors could be contributing to this:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, pressure, and catalyst composition. For the palladium-catalyzed acetoxylation of 1,3-butadiene, temperatures in the range of 90-95°C and high pressures (e.g., 850 psig) are often employed to favor the desired product.[3]
-
Catalyst Inactivity: The palladium catalyst can deactivate over time. Ensure your catalyst is active and consider using a co-catalyst system, such as palladium and tellurium on an active carbon support, which has been shown to be effective.[2]
-
Isomerization to the 1,4-product: The initially formed 1,2-addition product (this compound) can isomerize to the more stable 1,4-addition product (1,4-diacetoxy-2-butene) under the reaction conditions. Shorter reaction times may favor the 1,2-adduct.
-
Alternative Synthesis Route: If consistently low yields are obtained from the direct diacetoxylation of butadiene, consider a two-step approach. First, synthesize 3-hydroxy-4-acetoxy-1-butene or 3-acetoxy-4-hydroxy-1-butene, which are byproducts of the same reaction, and then acetylate these intermediates with acetic anhydride to obtain this compound in high yield.[4]
-
Issue 2: High Proportion of 1,4-diacetoxy-2-butene Isomer
-
Question: My product mixture contains a large amount of the 1,4-diacetoxy-2-butene isomer. How can I increase the selectivity for the 3,4-isomer?
-
Answer: Selectivity is a key challenge in this synthesis. The formation of the 1,4-isomer is thermodynamically favored. To enhance the selectivity for this compound:
-
Catalyst System: The choice of catalyst is crucial. While homogeneous palladium complexes have been used, heterogeneous catalysts like palladium and tellurium on a carbon support have shown good activity and influence the product distribution.[2] The ratio of palladium to tellurium can affect selectivity.[2]
-
Reaction Time: As mentioned, this compound is the kinetically favored product. Therefore, shorter reaction times may result in a higher proportion of this isomer. Monitor the reaction progress closely using techniques like GC-MS to stop the reaction at the optimal time before significant isomerization occurs.
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product. However, this will also decrease the reaction rate, so optimization is necessary.
-
Issue 3: Difficulty in Purifying this compound
-
Question: I am struggling to separate this compound from the 1,4-isomer and other byproducts. What is the best purification method?
-
Answer: The close boiling points of the 1,2- and 1,4-isomers make purification by simple distillation challenging.
-
Fractional Distillation under Reduced Pressure: This is the most effective method for separating the isomers.[4] Due to the relatively high boiling points, a vacuum is necessary to prevent decomposition. A distillation column with a high number of theoretical plates will be required for efficient separation.
-
Precise Fraction Collection: Monitor the head temperature of the distillation column closely. Collect narrow fractions and analyze them by GC-MS to identify the fractions with the highest purity of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Palladium-catalyzed diacetoxylation of 1,3-butadiene: This is a common industrial method where 1,3-butadiene reacts with acetic acid in the presence of a palladium catalyst and an oxidant (like oxygen). This reaction typically produces a mixture of this compound and 1,4-diacetoxy-2-butene.[1][2]
-
Acetylation of hydroxyacetoxybutene intermediates: This two-step method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride.[4] These precursors are often obtained as byproducts from the palladium-catalyzed acetoxylation of 1,3-butadiene.
-
From 3,4-epoxy-1-butene: This method involves the reaction of 3,4-epoxy-1-butene with acetic anhydride, often in the presence of a catalyst like potassium acetate.
Q2: What are the typical byproducts in the synthesis of this compound?
A2: The most common byproduct is the isomeric 1,4-diacetoxy-2-butene (both cis and trans forms).[1][2] Other potential byproducts can include mono-acetoxylated compounds, oligomers, and polymers of butadiene, especially at higher temperatures.
Q3: How can I monitor the progress of the reaction and the product distribution?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for monitoring the reaction. It allows for the separation and identification of the different isomers (this compound, cis- and trans-1,4-diacetoxy-2-butene) and other byproducts, enabling you to track the reaction progress and determine the product distribution. A capillary column with a polar stationary phase is recommended for good separation of the isomers.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
1,3-Butadiene: is a flammable gas and a known carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
High-Pressure Reactions: If performing the reaction under pressure, ensure the reactor is properly rated and maintained, and use a blast shield.
-
Acetic Anhydride: is corrosive and a lachrymator. Handle it in a fume hood with gloves and safety glasses.
-
Palladium Catalysts: While not highly toxic, they should be handled with care, avoiding inhalation of dust.
Data Presentation
The following tables summarize quantitative data from different synthesis conditions for this compound.
Table 1: Product Distribution in Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene
| Catalyst System | Temperature (°C) | Pressure | Product | Yield (%) | Selectivity (%) | Reference |
| Homogeneous Palladium Complexes in Acetic Acid | Not specified | Not specified | cis- & trans-1,4-diacetoxy-2-butenes | 15-17 | 48-50 | [1] |
| This compound | 10 | ~40 | [1] | |||
| Pd/Te on Charcoal (8:1 Pd:Te) | 90 | Not specified | trans-1,4-diacetoxy-2-butene | - | 75 | [2] |
| cis-1,4-diacetoxy-2-butene | - | 14 | [2] | |||
| This compound | - | 10 | [2] | |||
| Palladium Catalyst | 87 | Not specified | 1,4-diacetoxybutene | - | 13.10 (in product mixture) | [5] |
| 3,4-diacetoxybutene | - | 1.15 (in product mixture) | [5] |
Note: Yield and selectivity can vary significantly based on specific ligands, solvents, and other reaction parameters not fully detailed in the source literature.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Acetoxylation of 1,3-Butadiene (Adapted from Patent Literature)
This protocol is a representative example and may require optimization.
Materials:
-
1,3-Butadiene
-
Acetic Acid (glacial)
-
Palladium-based catalyst (e.g., Pd/Te on activated carbon)
-
Oxygen (or air)
-
Nitrogen (for inerting)
-
High-pressure reactor equipped with a stirrer, gas inlet, liquid inlet, and temperature and pressure controls.
Procedure:
-
Catalyst Loading: Charge the high-pressure reactor with the palladium-based catalyst.
-
Inerting: Purge the reactor with nitrogen to remove any air.
-
Reagent Addition: Under a nitrogen atmosphere, charge the reactor with glacial acetic acid.
-
Pressurization and Heating: Seal the reactor and begin stirring. Introduce 1,3-butadiene as a liquid or gas. Pressurize the reactor with a mixture of oxygen and nitrogen (e.g., 5 mol% oxygen in nitrogen) to the desired operating pressure (e.g., up to 850 psig). Heat the reactor to the target temperature (e.g., 87-95°C).[3][5]
-
Reaction: Maintain the temperature and pressure for the desired reaction time. The reaction can be monitored by taking samples periodically and analyzing them by GC-MS.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Recovery: Discharge the liquid reaction mixture from the reactor.
-
Purification:
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Perform a fractional distillation of the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound (approx. 95-96 °C at 10 mmHg).
-
Analyze the collected fractions by GC-MS to confirm purity.
-
Protocol 2: Acetylation of 3-hydroxy-4-acetoxy-1-butene
This protocol provides a general method for the acetylation of an alcohol using acetic anhydride.
Materials:
-
3-hydroxy-4-acetoxy-1-butene (or a mixture containing it)
-
Acetic Anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Drying tube
Procedure:
-
Reagent Setup: In a round-bottom flask, combine 3-hydroxy-4-acetoxy-1-butene and an excess of acetic anhydride (e.g., 1.5-2 equivalents).
-
Catalyst Addition: Add a catalytic amount of pyridine or a single drop of concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for several hours.[6] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation as described in Protocol 1.
Visualizations
References
- 1. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]
- 2. Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
Technical Support Center: Catalyst Deactivation in 3,4-Diacetoxy-1-Butene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 3,4-diacetoxy-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The industrial synthesis of this compound, primarily through the acetoxylation of 1,3-butadiene, predominantly utilizes palladium-based catalysts. Common formulations include palladium supported on activated carbon (Pd/C) and palladium-tellurium catalysts on charcoal (Pd-Te/C).[1] These catalysts facilitate the reaction between 1,3-butadiene, acetic acid, and oxygen.
Q2: My reaction has stopped or slowed down significantly. What are the likely causes related to the catalyst?
A2: A stalled or significantly slowed reaction is a classic indication of catalyst deactivation. The primary causes for palladium catalyst deactivation in this synthesis include:
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Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites.[2][3]
-
Palladium Particle Agglomeration (Sintering): At elevated temperatures, fine palladium particles can merge into larger, less active particles, reducing the available surface area for reaction.[4]
-
Reduction of Active Pd(II) to Inactive Pd(0): The catalytically active Pd(II) species can be reduced to inactive palladium(0) nanoparticles during the reaction.[5][6][7][8]
-
Leaching of Palladium: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.[4]
-
Poisoning: Impurities in the reactants or solvent, such as sulfur compounds, can strongly adsorb to the palladium surface and deactivate it.[4][9]
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: Identifying the precise deactivation mechanism requires a combination of analyzing reaction parameters and catalyst characterization. A systematic approach is outlined in the troubleshooting guides below. Key characterization techniques include:
-
Temperature Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits.[2][3]
-
Transmission Electron Microscopy (TEM): To visualize changes in palladium particle size and identify sintering.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of palladium on the catalyst surface.
-
Inductively Coupled Plasma (ICP) Analysis: Of the reaction mixture to detect leached palladium.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: Yes, in many cases, deactivated palladium catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the deactivation mechanism. For instance, coke can be removed by controlled oxidation, and inactive Pd(0) can sometimes be re-oxidized to the active Pd(II) state.[5][6][7][8] Specific protocols are provided in the troubleshooting section. A patented method for regenerating a Pd/C catalyst from diacetoxybutane production involves treatment with steam and/or hot water.[10] Other methods for Pd/C regeneration include washing with alkaline solutions followed by acid treatment.[11][12]
Troubleshooting Guides
Problem 1: Gradual Decrease in Reaction Rate and Yield
This is often indicative of coking or gradual poisoning of the catalyst.
Troubleshooting Steps:
-
Analyze Reactant Purity: Ensure that the 1,3-butadiene, acetic acid, and any solvents are free from potential poisons, especially sulfur compounds.
-
Optimize Reaction Temperature: High temperatures can accelerate coke formation. Experiment with slightly lower reaction temperatures to see if this mitigates the deactivation rate.
-
Characterize the Spent Catalyst:
-
Perform Temperature Programmed Oxidation (TPO) to confirm and quantify coke deposition.
-
Use TEM to check for any significant changes in palladium particle morphology.
-
Corrective Actions:
-
Catalyst Regeneration (Coking): A common method to remove coke is a controlled burn-off.
-
Protocol: Heat the catalyst in a controlled flow of a dilute oxygen/nitrogen mixture. The temperature should be ramped up slowly to avoid excessive heat that could cause sintering.
-
-
Process Optimization: If coking is a persistent issue, consider optimizing the process parameters as summarized in the table below.
Problem 2: Sudden and Significant Drop in Catalyst Activity
A rapid loss of activity can be caused by a sudden introduction of a catalyst poison, a significant change in reaction conditions leading to rapid palladium reduction, or mechanical failure of the catalyst bed.
Troubleshooting Steps:
-
Verify Feedstock: Check for any recent changes in the source or batch of reactants that might have introduced a poison.
-
Review Reaction Parameters: Ensure that the temperature, pressure, and reactant concentrations have remained within the optimal range.
-
Inspect the Catalyst Bed: If using a fixed-bed reactor, check for channeling or blockage that could lead to poor reactant-catalyst contact.
-
Characterize the Spent Catalyst:
-
XPS analysis can reveal changes in the palladium oxidation state, indicating reduction to Pd(0).
-
ICP analysis of the reaction mixture can confirm if significant palladium leaching has occurred.
-
Corrective Actions:
-
Catalyst Regeneration (Pd(0) formation): The inactive Pd(0) can be re-oxidized to the active Pd(II) state. Treatment with a mild oxidizing agent can be effective.[5][6][7][8]
-
Improve Feedstock Purification: If a poison is identified, implement or improve the purification steps for the reactants.
Data Presentation
Table 1: Common Causes of Catalyst Deactivation and Corrective Actions
| Symptom | Potential Cause | Diagnostic Method | Corrective Action |
| Gradual loss of activity | Coking | TPO, TGA | Controlled oxidation of the catalyst |
| Sintering | TEM, XRD | Lower reaction temperature, catalyst redispersion | |
| Poisoning (low levels) | Feedstock analysis (e.g., GC-MS) | Improve feedstock purification | |
| Rapid loss of activity | Poisoning (high levels) | Feedstock analysis | Immediately stop the reaction, identify and remove the source of poison |
| Reduction of Pd(II) to Pd(0) | XPS | Re-oxidation of the catalyst | |
| Leaching of Palladium | ICP of the reaction mixture | Modify catalyst support or reaction conditions to minimize dissolution |
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
Objective: To determine the amount and nature of carbonaceous deposits (coke) on a spent catalyst.
Methodology:
-
A known mass of the dried, spent catalyst is placed in a quartz tube reactor.
-
An inert gas (e.g., helium or nitrogen) is passed over the catalyst as the temperature is ramped up to a setpoint (e.g., 110°C) to remove any adsorbed volatiles.
-
The gas flow is then switched to a dilute oxygen mixture (e.g., 5% O₂ in He).
-
The temperature is increased at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
The off-gas is analyzed by a thermal conductivity detector (TCD) or a mass spectrometer to measure the amount of CO₂ produced from the combustion of coke.
-
The amount of coke is calculated from the integrated CO₂ signal.
Protocol 2: Palladium Leaching Test
Objective: To quantify the amount of palladium that has leached from the support into the reaction medium.
Methodology:
-
At the end of the reaction, a sample of the liquid reaction mixture is carefully separated from the solid catalyst by filtration or centrifugation.
-
A known volume of the liquid sample is digested using a strong acid mixture (e.g., aqua regia) to break down any organic components and dissolve all palladium species.
-
The digested sample is then diluted to a known volume with deionized water.
-
The concentration of palladium in the diluted sample is determined using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
-
The total amount of leached palladium is calculated based on the concentration and the total volume of the liquid phase.
Visualizations
Caption: Major pathways for palladium catalyst deactivation in this compound synthesis.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Caption: A typical experimental workflow for the characterization of a deactivated catalyst.
References
- 1. Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Coke on Supported Palladium and Platinum Catalysts [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. JPH10202106A - Regeneration method of hydrogenation catalyst - Google Patents [patents.google.com]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 12. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,4-Diacetoxy-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-diacetoxy-1-butene. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. However, typical impurities include:
-
Isomers: cis- and trans-1,4-diacetoxy-2-butene are common isomers formed during the acetoxylation of 1,3-butadiene. Their separation from this compound can be challenging due to similar boiling points.[1]
-
Unreacted Starting Materials: Residual acetic acid, acetic anhydride, and 1,3-butadiene may be present.[2]
-
By-products: Partially acetylated compounds like 3-hydroxy-4-acetoxy-1-butene and 3-acetoxy-4-hydroxy-1-butene can be present.[2] Hydrolysis of the final product can also lead to the formation of 3,4-dihydroxy-1-butene.[3]
-
Catalyst Residues: Depending on the synthesis method, residues of catalysts such as palladium, tellurium, or lithium halides may be present.[2][4]
Q2: My final product is acidic. How can I remove acidic impurities?
A2: Acidic impurities, primarily acetic acid, can be removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically effective. This should be followed by washing with water to remove any remaining base and salts, and then drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
Q3: I am having difficulty separating this compound from its 1,4-isomer by distillation. What can I do?
A3: The boiling points of this compound and 1,4-diacetoxy-2-butene are very close, making their separation by simple distillation difficult.[1] Fractional distillation under reduced pressure (vacuum distillation) is recommended to enhance separation.[6] Using a distillation column with a high number of theoretical plates can improve the separation efficiency. If distillation is insufficient, column chromatography may be a more effective method.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are well-suited for analyzing volatile and thermally stable compounds like this compound and its volatile impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity determination and impurity profiling of pharmaceutical intermediates.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can be used to identify the desired product and quantify the level of isomeric impurities by integrating the respective signals.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Inefficient separation of isomers (1,4-diacetoxy-2-butene).- Co-distillation with other impurities.- Thermal degradation of the product. | - Use fractional distillation with a high-efficiency column.- Perform distillation under reduced pressure to lower the boiling point and prevent degradation.[6]- Consider purification by column chromatography for higher purity. |
| Product is Wet or Contains Water | - Incomplete drying after aqueous workup.- Insufficient amount of drying agent used. | - Ensure the organic layer is thoroughly separated from the aqueous layer.- Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and allow sufficient contact time.- If the product is already isolated, it can be redissolved in a suitable organic solvent and re-dried. |
| Discoloration of the Final Product | - Presence of catalyst residues.- Thermal degradation during distillation.- Presence of polymeric by-products. | - Treat the crude product with activated carbon to adsorb colored impurities.- Filter the solution through a pad of celite or silica gel.- Optimize distillation conditions (lower temperature and pressure). |
| Inconsistent Results in Purity Analysis | - Sample instability.- Improper sample preparation.- Non-optimized analytical method. | - Ensure the sample is properly stored, protected from moisture and light.- For GC or HPLC analysis, ensure the sample is fully dissolved in the appropriate solvent and filtered if necessary.[8]- Develop and validate the analytical method for accuracy and reproducibility. |
Data Presentation
Table 1: Physical Properties of this compound and a Common Isomeric Impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| This compound | C₈H₁₂O₄ | 172.18 | 95-96 / 10 mmHg[6] | 1.430[6] | 1.059[6] |
| cis-1,4-Diacetoxy-2-butene | C₈H₁₂O₄ | 172.18 | 120-121 / 18 mmHg[9] | 1.443[9] | 1.080[9] |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Aqueous Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of deionized water to remove residual salts.
-
Separate the layers and transfer the organic layer to a clean, dry flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove residual water. Swirl the flask and let it stand for 15-20 minutes.
-
Filter the drying agent to obtain the dried organic product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus equipped for vacuum distillation. Use a short path distillation head if possible to minimize product loss.
-
Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the crude, dried this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 95-96 °C at 10 mmHg).[6]
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of residues.
-
Release the vacuum slowly before turning off the vacuum pump.
Protocol 3: Purification by Column Chromatography
-
Select a suitable solvent system for chromatography. A mixture of hexane and ethyl acetate is often a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
Pack a chromatography column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. US4661646A - Process for the preparation of 1-butene-3,4-diol - Google Patents [patents.google.com]
- 2. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3,4-双乙酸基-1-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. cis-1,4-二乙酰氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Diacetoxy-1-butene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,4-diacetoxy-1-butene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal reaction temperature.- Inefficient catalyst activity or catalyst deactivation.- Presence of impurities in starting materials (e.g., water in acetic acid).- Incomplete reaction. | - Optimize the reaction temperature. Lower temperatures may favor the desired 1,2-addition product.[1]- Ensure the use of a highly active catalyst and consider strategies for catalyst regeneration if deactivation is suspected.- Use anhydrous solvents and reagents to minimize side reactions.- Monitor the reaction progress using techniques like GC or TLC to ensure completion. |
| High Percentage of 1,4-Diacetoxy-2-butene Isomer | - Reaction conditions favoring thermodynamic control (higher temperatures).[1]- Catalyst system composition. | - Conduct the reaction at a lower temperature to favor the kinetically controlled 1,2-addition product (this compound).[1]- The choice of catalyst and ligands can influence the regioselectivity. Some catalyst systems may inherently favor the 1,4-addition product.[2] |
| Catalyst Deactivation | - Reduction of the active palladium species (e.g., Pd(II) to Pd(0)).- Fouling of the catalyst surface by polymeric byproducts. | - Implement a catalyst regeneration protocol, which may involve oxidation to restore the active catalytic species.- Ensure efficient stirring to minimize localized high concentrations of reactants that can lead to polymerization.- Filter the catalyst after the reaction for potential reuse after regeneration. |
| Difficulties in Product Purification | - Close boiling points of this compound and the 1,4-diacetoxy-2-butene isomer.- Thermal decomposition of the product during distillation at high temperatures. | - Employ fractional distillation with a high-efficiency column to improve separation of the isomers.- Perform distillation under reduced pressure to lower the boiling points and minimize thermal degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes. The first is the direct palladium-catalyzed diacetoxylation of 1,3-butadiene in the presence of acetic acid and an oxidant.[2][4] The second is a two-step process involving the initial formation of 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene from 1,3-butadiene and acetic acid, followed by acetylation with acetic anhydride to yield the final product.[3]
Q2: What is the major byproduct in the synthesis of this compound from 1,3-butadiene?
A2: The major byproduct is the isomeric 1,4-diacetoxy-2-butene (both cis and trans isomers).[2][4] The formation of this byproduct is a significant challenge as it often has a similar boiling point to the desired product, making purification difficult.
Q3: How can I minimize the formation of the 1,4-diacetoxy-2-butene isomer?
A3: The selectivity towards this compound (1,2-addition product) versus 1,4-diacetoxy-2-butene (1,4-addition product) is often temperature-dependent. Lower reaction temperatures generally favor the formation of the kinetic 1,2-addition product.[1] The choice of catalyst system, including the metal and any co-catalysts or ligands, can also significantly influence the regioselectivity of the reaction.[2]
Q4: What type of catalyst is typically used for the diacetoxylation of 1,3-butadiene?
A4: Palladium-based catalysts are most commonly employed for this transformation. These can be homogeneous or heterogeneous. For example, a palladium-tellurium catalyst on a carbon support has been shown to be active.[2]
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is distillation under reduced pressure.[3] Due to the presence of the isomeric byproduct with a close boiling point, fractional distillation is often necessary to achieve high purity.
Data Presentation
The following tables summarize key quantitative data from experimental studies on the synthesis of this compound.
Table 1: Product Distribution in the Liquid-Phase Diacetoxylation of 1,3-Butadiene
| Catalyst | Temperature (°C) | Product Distribution | Reference |
| Pd/Te on Charcoal | 90 | trans-1,4-diacetoxy-2-butene: ~75%cis-1,4-diacetoxy-2-butene: ~14%this compound: ~10% | [2] |
| Palladium complexes with acetate ions | Not specified | cis- and trans-1,4-diacetoxy-2-butenes: 48-50% selectivitythis compound: ~40% selectivity | [4] |
Experimental Protocols
Method 1: Direct Diacetoxylation of 1,3-Butadiene (Illustrative Protocol)
This protocol is a generalized representation based on literature descriptions.[2][5] Researchers should consult specific literature for detailed and optimized procedures.
Materials:
-
1,3-Butadiene
-
Glacial Acetic Acid (anhydrous)
-
Palladium-based catalyst (e.g., Pd/Te on activated carbon)
-
Oxygen or air (as oxidant)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control
-
Gas flow controllers
-
Condenser
Procedure:
-
Charge the autoclave with glacial acetic acid and the palladium-based catalyst.
-
Purge the reactor with an inert gas to remove air.
-
Cool the reactor and introduce a known amount of liquid 1,3-butadiene.
-
Pressurize the reactor with a mixture of oxygen and an inert gas to the desired partial pressure.
-
Heat the reactor to the target temperature (e.g., 90-95°C) with vigorous stirring.[5]
-
Maintain the reaction at the set temperature and pressure for the desired duration, monitoring gas uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to recover the catalyst.
-
The crude product mixture is then purified by fractional distillation under reduced pressure to separate this compound from the 1,4-isomer and other byproducts.
Method 2: Two-Step Synthesis via Acetylation of Hydroxy-acetoxy-butene Intermediates
This protocol is based on the method described in patent literature.[3]
Step 1: Synthesis of 3-Hydroxy-4-acetoxy-1-butene and its Isomer
-
This step involves the palladium-catalyzed acetoxylation of 1,3-butadiene with acetic acid in the presence of molecular oxygen. The reaction conditions are controlled to favor the formation of the mono-acetoxylated products. The resulting mixture containing 3-hydroxy-4-acetoxy-1-butene and 3-acetoxy-4-hydroxy-1-butene is then typically separated from the diacetoxylated byproducts by distillation under reduced pressure.
Step 2: Acetylation to this compound
Materials:
-
Mixture of 3-hydroxy-4-acetoxy-1-butene and 3-acetoxy-4-hydroxy-1-butene
-
Acetic anhydride
-
Optional: Acetylation catalyst (e.g., a small amount of acid or base)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge the round-bottom flask with the mixture of hydroxy-acetoxy-butene intermediates.
-
Add acetic anhydride to the flask. A slight molar excess of acetic anhydride relative to the hydroxyl groups is typically used.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the mixture with stirring to a moderate temperature (e.g., 60-100°C) and maintain for a sufficient time to ensure complete acetylation. The reaction can be monitored by TLC or GC.
-
Once the reaction is complete, the excess acetic anhydride and acetic acid byproduct can be removed by distillation.
-
The resulting crude this compound is then purified by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for the direct synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 3. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 4. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
General Troubleshooting
This section addresses issues common to various palladium-catalyzed reactions.
FAQs
Q1: My reaction is sluggish or shows no conversion. What are the general parameters I should check first?
A1: When a palladium-catalyzed reaction fails, a systematic check of the fundamental components is crucial. Begin by verifying the quality and purity of your starting materials, as impurities can poison the catalyst.[1] Ensure that your solvent and reagents are thoroughly degassed to remove oxygen, which can deactivate the active Pd(0) catalyst.[2] Re-evaluate your choice of ligand, base, and solvent, as their compatibility and effectiveness are highly substrate-dependent. Finally, confirm the integrity of your palladium source and consider if the precatalyst requires in-situ reduction.
Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The formation of a black precipitate is a common sign of catalyst decomposition into palladium black, an inactive form of the catalyst. This can be caused by several factors, including the presence of oxygen, excessively high reaction temperatures, an inappropriate choice of solvent, or an incorrect palladium-to-ligand ratio. To prevent this, ensure rigorous degassing of all solvents and reagents, maintain a strict inert atmosphere (argon or nitrogen), and consider lowering the reaction temperature. Optimizing the ligand and its concentration can also help stabilize the active catalytic species in solution.
Q3: What are common sources of catalyst poisoning?
A3: Palladium catalysts can be "poisoned" or deactivated by a variety of functional groups and impurities. Common poisons include sulfur-containing compounds (thiols, thioethers), phosphorus compounds (phosphines in excess), and nitrogen-containing heterocycles.[3][4] Halides, cyanides, and even some starting materials or products can also inhibit catalytic activity.[5] Ensuring the purity of all reagents and substrates is the first line of defense against catalyst poisoning.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, challenges such as low yield and side reactions are common.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the Pd(II) precatalyst is properly reduced to Pd(0) in situ. Use a fresh, high-quality palladium source. |
| Poor quality boronic acid | Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). Protodeboronation can be a significant side reaction.[1] | |
| Inappropriate base or solvent | The choice of base and solvent is critical and often interdependent. Screen different combinations. For base-sensitive substrates, weaker bases like potassium carbonate or cesium fluoride may be beneficial.[6] | |
| Low reaction temperature | Some less reactive aryl chlorides or hindered substrates may require higher temperatures to proceed. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[7] |
| Inefficient transmetalation | Optimize the base and consider adding a small amount of water, which can sometimes accelerate this step. | |
| Protodeboronation of the Boronic Acid | High temperature and strong base | Use the mildest possible conditions (lower temperature, weaker base) that still afford a reasonable reaction rate. |
Data Presentation: Ligand and Solvent Effects on Suzuki Coupling Yield
The choice of ligand and solvent can dramatically impact the yield of a Suzuki coupling reaction. Below is a summary of how these parameters can influence the outcome.
| Ligand | Solvent | Aryl Halide | Boronic Acid Partner | Yield (%) | Reference |
| SPhos | Toluene | 4-Chlorotoluene | Phenylboronic acid | >95 | [8] |
| XPhos | 1,4-Dioxane | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 92 | [9] |
| RuPhos | t-BuOH/H₂O | 4-Chloroanisole | 3-Furylboronic acid | 98 | [8] |
| None | DMF/H₂O | 4-Iodobenzonitrile | Phenylboronic acid | 75 | [10] |
Yields are representative and can vary based on specific reaction conditions.
Heck Coupling
The Heck reaction is a powerful tool for the synthesis of substituted alkenes. Common issues include low conversion and poor regioselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst decomposition | Formation of palladium black indicates catalyst deactivation. Ensure rigorous exclusion of oxygen and consider a more stable ligand. |
| Slow oxidative addition | Aryl chlorides are less reactive than bromides or iodides. For chlorides, consider using more electron-rich and bulky phosphine ligands.[11] | |
| Steric hindrance | Highly substituted alkenes or sterically demanding aryl halides can slow the reaction. Higher temperatures or more active catalyst systems may be required. | |
| Alkene Isomerization | Formation of a palladium-hydride intermediate | This side reaction can be minimized by using a less polar solvent or by the addition of a halide salt like lithium chloride. |
| Homocoupling of Aryl Halide | High reaction temperatures | Optimize the reaction conditions by lowering the temperature to suppress this side reaction. |
Data Presentation: Base and Solvent Effects on Heck Reaction Yield
The selection of the base and solvent system is critical for achieving high yields in Heck reactions.
| Base | Solvent | Aryl Halide | Alkene | Yield (%) | Reference |
| Et₃N | DMF | 4-Iodobenzonitrile | Styrene | 95 | [12] |
| K₂CO₃ | NMP | 4-Bromoacetophenone | n-Butyl acrylate | 88 | [13] |
| NaOAc | DMAc | 1-Bromonaphthalene | Ethyl acrylate | 92 | [14] |
| DBU | Toluene | 4-Chlorotoluene | Styrene | 75 | [15] |
Yields are representative and can vary based on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Challenges often arise from the nature of the amine or the aryl halide.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Unreactive aryl halide | Aryl chlorides are generally less reactive than aryl bromides or iodides. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often necessary for the successful coupling of aryl chlorides.[16] |
| Poorly nucleophilic amine | Less nucleophilic amines, such as diarylamines or some anilines, may require more forcing conditions or specialized ligands to react efficiently.[17] | |
| Incompatible base | Strong bases like sodium tert-butoxide are commonly used, but can be incompatible with base-sensitive functional groups. Weaker bases like cesium carbonate or potassium phosphate can be viable alternatives.[18] | |
| Side reaction: Hydrodehalogenation | Beta-hydride elimination | This can be a competing pathway, especially with certain ligand-substrate combinations. Screening different ligands can help to minimize this side reaction.[16] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[19]
Protocol 2: General Procedure for a Heck Coupling Reaction
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for a Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).[20]
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failing palladium-catalyzed reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways leading to the deactivation of palladium catalysts.
References
- 1. nbinno.com [nbinno.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Production of 3,4-Diacetoxy-1-butene
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,4-diacetoxy-1-butene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst Activity: The palladium catalyst may be deactivated or not properly activated. | Ensure the catalyst is fresh and handled under an inert atmosphere if sensitive to air. Consider catalyst activation procedures as recommended in the literature for your specific palladium source. |
| Incorrect Reaction Temperature: The reaction temperature is crucial for selectivity. | Optimize the reaction temperature. Temperatures that are too high may favor the formation of the thermodynamic 1,4-addition products over the desired 1,2-addition product (this compound). Start with the temperature cited in the experimental protocol and perform small adjustments (±5-10 °C) to find the optimal range for your setup. |
| Presence of Water: Moisture can hydrolyze the acetate groups and affect catalyst activity. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Inefficient Mixing: In heterogeneous catalysis, poor mixing can lead to low reaction rates. | Use a high-torque mechanical stirrer, especially for larger-scale reactions, to ensure efficient mixing of the reactants and catalyst. |
| Side Reactions: Formation of byproducts such as 1,4-diacetoxy-2-butene is a common issue. | Adjust the reaction conditions (e.g., temperature, catalyst, solvent) to favor the 1,2-addition pathway. Some literature suggests that specific ligands on the palladium catalyst can influence the regioselectivity. |
Issue 2: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Co-distillation of Isomers: this compound and its isomer, 1,4-diacetoxy-2-butene, have very close boiling points, making separation by simple distillation challenging. | Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition. |
| Thermal Decomposition: The product may decompose at high temperatures during distillation. | Use a high-vacuum distillation setup to lower the boiling point. Ensure the heating mantle temperature is only slightly higher than the vapor temperature to avoid overheating. |
| Residual Acetic Acid: Traces of acetic acid can be difficult to remove. | After the initial work-up with a bicarbonate wash, consider an additional wash with water. Alternatively, passing the crude product through a short plug of basic alumina can help remove residual acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the palladium-catalyzed diacetoxylation of 1,3-butadiene.[1][2] In this reaction, 1,3-butadiene reacts with acetic acid in the presence of a palladium catalyst and an oxidant. However, this reaction often yields a mixture of isomers, with 1,4-diacetoxy-2-butene being the major product.[1] Another approach involves the acetylation of 3-hydroxy-4-acetoxy-1-butene or 3-acetoxy-4-hydroxy-1-butene, which are byproducts of the industrial production of 1,4-diacetoxy-2-butene.[3]
Q2: How can I increase the selectivity towards this compound over the 1,4-isomer?
A2: Achieving high selectivity for the 1,2-addition product (this compound) is a known challenge. The selectivity can be influenced by the choice of palladium catalyst and ligands, the reaction temperature, and the solvent system. Some studies suggest that specific catalyst systems, such as palladium-tellurium on a carbon support, can influence the product distribution.[4] Experimenting with different ligands for the palladium catalyst may also alter the regioselectivity of the addition.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A3: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction progress and determining the ratio of this compound to its isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying any impurities.
Q4: Are there any specific safety precautions I should take when working with 1,3-butadiene?
A4: Yes, 1,3-butadiene is a flammable gas and a known carcinogen. All manipulations involving 1,3-butadiene should be carried out in a well-ventilated fume hood. Ensure there are no sources of ignition in the vicinity. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Product Distribution in the Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene under Various Conditions
| Catalyst System | Temperature (°C) | Solvent | This compound Yield (%)[1] | cis/trans-1,4-Diacetoxy-2-butene Yield (%)[1] | Selectivity for this compound (%)[1] |
| Homogeneous Palladium Complex | Not Specified | Acetic Acid | 10 | 15-17 | ~40 |
| Pd/Te on Charcoal[4] | 90 | Acetic Acid | 10 | 89 (75 trans, 14 cis) | Not explicitly stated |
| Industrial Process Example[5] | 87 | Acetic Acid | 1.15 | 13.10 | Not explicitly stated |
Note: The data presented is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Method 1: Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene (Laboratory Scale)
This protocol is a generalized procedure based on literature reports.[1][6] Optimization may be required.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (oxidant)
-
Manganese dioxide (co-oxidant)
-
Anhydrous acetic acid
-
1,3-Butadiene (condensed and weighed as a liquid at low temperature)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet adapter
-
Magnetic stirrer and heating mantle
-
Pressure-equalizing dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet, add palladium(II) acetate, benzoquinone, and manganese dioxide.
-
Solvent Addition: Add anhydrous acetic acid to the flask.
-
Butadiene Addition: Cool the flask to -10 °C. Carefully add a pre-weighed amount of liquefied 1,3-butadiene to the reaction mixture via a pre-cooled dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60-90 °C). Monitor the reaction progress by GC.
-
Work-up: After the reaction is complete (as determined by GC), cool the mixture to room temperature. Filter the reaction mixture to remove solid residues. Dilute the filtrate with water and extract with dichloromethane.
-
Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate this compound from its isomers and other impurities.
Mandatory Visualization
Caption: Palladium-catalyzed diacetoxylation of 1,3-butadiene.
References
- 1. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound 98 18085-02-4 [sigmaaldrich.com]
- 3. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 4. Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 5. prepchem.com [prepchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Validation & Comparative
Comparative 1H NMR Spectral Analysis: 3,4-Diacetoxy-1-butene and its Isomer
A detailed examination of the proton nuclear magnetic resonance (¹H NMR) spectra of 3,4-diacetoxy-1-butene and its structural isomer, cis-1,4-diacetoxy-2-butene, reveals distinct differences in chemical shifts and coupling patterns that are characteristic of their unique molecular structures. This guide provides a comparative analysis of their spectral data, offering valuable insights for researchers and professionals in chemical synthesis and drug development.
The structural dissimilarities between this compound, an unsymmetrically substituted terminal alkene, and cis-1,4-diacetoxy-2-butene, a symmetrically substituted internal alkene, give rise to markedly different ¹H NMR spectra. These differences are crucial for the unambiguous identification and characterization of these compounds.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and a representative alternative, cis-1,4-diacetoxy-2-butene. The data for this compound is based on predicted values and typical chemical shift ranges due to the limited availability of fully assigned experimental spectra in the public domain. The data for cis-1,4-diacetoxy-2-butene is sourced from available spectral information.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-1a, H-1b (CH=CH₂ ) | ~5.2-5.4 | m | - | 2H |
| H-2 (CH =CH₂) | ~5.8-6.0 | ddt | J ≈ 17, 10, 6 | 1H | |
| H-3 (CH (OAc)) | ~5.5-5.7 | m | - | 1H | |
| H-4a, H-4b (CH₂ OAc) | ~4.1-4.3 | m | - | 2H | |
| -OCOCH₃ | ~2.0-2.1 | s | - | 6H | |
| cis-1,4-Diacetoxy-2-butene | H-2, H-3 (=CH -CH =) | ~5.7-5.8 | m | - | 2H |
| H-1, H-4 (-CH₂ OAc) | ~4.6-4.7 | d | J ≈ 4-5 | 4H | |
| -OCOCH₃ | ~2.0-2.1 | s | - | 6H |
Spectral Interpretation and Key Differences
This compound: The spectrum of this compound is characterized by a more complex vinyl region due to the terminal double bond. The two geminal protons (H-1) would appear as a multiplet, while the vinyl proton (H-2) would exhibit a complex splitting pattern (doublet of doublets of triplets) due to coupling with the geminal protons and the adjacent methine proton. The methine proton (H-3) and the diastereotopic methylene protons (H-4) would also present as complex multiplets. The two acetoxy methyl groups are expected to appear as a single sharp singlet.
cis-1,4-Diacetoxy-2-butene: In contrast, the symmetry of this isomer simplifies its ¹H NMR spectrum. The two vinyl protons (H-2 and H-3) are chemically equivalent and would likely appear as a multiplet. The four methylene protons (H-1 and H-4) are also equivalent and would appear as a doublet, coupling with the adjacent vinyl protons. The two acetoxy methyl groups would give rise to a single singlet, similar to its isomer.
The most telling distinction lies in the integration and splitting patterns of the olefinic and methylene protons. The 2:2:4 ratio of vinyl to methine to methylene protons in this compound is a clear differentiator from the 2:4 ratio of vinyl to methylene protons in the cis-1,4 isomer.
Experimental Protocol: 1H NMR Spectroscopy
The following is a general protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 45° pulse is used for quantitative measurements.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Number of Scans (ns): Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.
Logical Workflow for ¹H NMR Analysis
The process of analyzing a ¹H NMR spectrum to determine the structure of a molecule follows a logical progression from sample preparation to final structure elucidation.
Figure 1. Workflow for ¹H NMR Spectrum Analysis.
Chemical Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and highlights the different proton environments that give rise to distinct signals in the ¹H NMR spectrum.
Navigating the Structural Nuances: A Comparative Guide to the 13C NMR Characterization of 3,4-Diacetoxy-1-butene
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectral data for 3,4-diacetoxy-1-butene and related alternative compounds, supported by experimental data and detailed protocols to aid in structural characterization and analysis.
Comparison of 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound, when compared with structurally similar compounds, reveals key differences in chemical shifts that are indicative of their unique electronic environments. These variations, primarily influenced by the position of the double bond and the acetoxy groups, provide a clear basis for their differentiation. Below is a summary of the experimental 13C NMR data for this compound and three alternative compounds: cis-1,4-diacetoxy-2-butene, but-1-ene, and vinyl acetate.
| Carbon Position | This compound (δ, ppm) | cis-1,4-Diacetoxy-2-butene (δ, ppm) | But-1-ene (δ, ppm)[1] | Vinyl Acetate (δ, ppm) |
| C1 (=CH2) | ~118.9 | - | 113[1] | ~97.2 |
| C2 (-CH=) | ~133.5 | ~128.5 | 140[1] | ~141.7 |
| C3 (-CH(OAc)-) | ~72.1 | - | 27[1] | - |
| C4 (-CH2(OAc)) | ~65.7 | ~60.4 | 13[1] | - |
| C=O | ~170.2, ~170.0 | ~170.5 | - | ~167.9 |
| -CH3 | ~20.8, ~20.7 | ~20.7 | - | ~20.6 |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Data for this compound, cis-1,4-diacetoxy-2-butene, and vinyl acetate are compiled from various spectral databases.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of a high-quality 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
The experiment should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used to simplify the spectrum by removing C-H coupling.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts for most organic molecules.
-
Acquisition Time (AT): Typically set between 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining accurate integrations if quantitative analysis is required.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from 1024 to 4096, or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired.
Structural Assignment and Data Interpretation
The 13C NMR spectrum of this compound displays distinct signals corresponding to each unique carbon atom in the molecule. The assignment of these signals is based on established chemical shift ranges and the electronic environment of each carbon.
Caption: Structure of this compound with carbon numbering.
The downfield chemical shifts of C1 and C2 are characteristic of sp2 hybridized carbons in a terminal alkene. The presence of two electron-withdrawing acetoxy groups significantly influences the chemical shifts of the adjacent carbons, C3 and C4, causing them to appear further downfield compared to the corresponding carbons in but-1-ene. The carbonyl carbons (C5 and C7) of the acetate groups resonate at approximately 170 ppm, and the methyl carbons (C6 and C8) appear at around 20 ppm, which are typical values for these functional groups. This detailed spectral fingerprint allows for the unambiguous identification of this compound and its differentiation from isomeric structures or related compounds.
References
Mass Spectrometry of 3,4-Diacetoxy-1-butene: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural elucidation of organic molecules is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrum of 3,4-diacetoxy-1-butene and contrasts it with the experimentally determined spectrum of its constitutional isomer, 1,4-diacetoxy-2-butene. This comparison, supplemented with detailed experimental protocols and fragmentation pathway diagrams, will aid in the differentiation and characterization of these closely related butene derivatives.
Predicted and Comparative Fragmentation Analysis
Table 1: Comparison of Predicted Mass Spectrum of this compound and Experimental Data for 1,4-Diacetoxy-2-butene
| m/z | Predicted Relative Intensity for this compound | Experimental Relative Intensity for 1,4-Diacetoxy-2-butene | Proposed Fragment Ion for this compound |
| 172 | Low | Low | [C₈H₁₂O₄]⁺• (Molecular Ion) |
| 113 | Moderate | Low | [M - CH₃COO]⁺ |
| 112 | Low | High | [M - CH₃COOH]⁺• |
| 99 | Moderate | Low | [M - CH₂OOCCH₃]⁺ |
| 71 | Moderate | Moderate | [CH₂=CH-CH=OOCCH₃]⁺ |
| 70 | Moderate | High | [C₄H₆O]⁺• (from McLafferty rearrangement or other processes) |
| 55 | Moderate | Moderate | [C₄H₇]⁺ |
| 43 | High | High | [CH₃CO]⁺ (Base Peak) |
The molecular ion peak for both isomers is expected at an m/z of 172, corresponding to the molecular weight of C₈H₁₂O₄. However, the fragmentation pathways are predicted to differ due to the placement of the double bond and acetate groups, leading to variations in the abundance of key fragment ions.
For This compound , the presence of a terminal double bond and a secondary acetate group is expected to influence its fragmentation significantly. The base peak is predicted to be at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺). Other significant fragments are anticipated from the loss of an acetoxy radical (m/z 113), and cleavage adjacent to the double bond and oxygen atoms.
In contrast, the experimental spectrum of 1,4-diacetoxy-2-butene shows a prominent peak at m/z 112, resulting from the loss of an acetic acid molecule, and a high abundance of the ion at m/z 70.[1] The acetyl cation at m/z 43 is also the base peak in its spectrum.[1] These differences in fragmentation patterns, particularly the relative intensities of the M-60 and other key fragment ions, can be utilized to distinguish between these two isomers.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a generalized protocol for the analysis of this compound and its isomers using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS System Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Set to a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating butene derivatives.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
3. Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to the analyte.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with library data or the predicted fragmentation pattern.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound under electron ionization can be visualized to better understand the formation of the key fragment ions.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 3,4-Diacetoxy-1-butene
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of 3,4-diacetoxy-1-butene, a key building block in various synthetic pathways. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Introduction to this compound and its Potential Impurities
This compound is a diacetate ester that serves as a versatile intermediate in organic synthesis.[1] It is commonly synthesized from 1,3-butadiene through an acetoxylation reaction. This process can introduce several potential impurities that need to be monitored and controlled. The most common impurities include unreacted starting materials, by-products of the reaction, and degradation products.
Potential Impurities in this compound Synthesis:
-
1,3-Butadiene: Unreacted starting material.
-
Acetic Acid: A key reagent in the synthesis.
-
1,4-Diacetoxy-2-butene: A common isomeric by-product.[2]
-
3-Hydroxy-4-acetoxy-1-butene & 4-Hydroxy-3-acetoxy-1-butene: Partially acetylated intermediates.[2]
-
Polymeric species: Formed through side reactions of the diene.
The choice of an analytical method for purity determination will depend on the volatility, polarity, and concentration of these potential impurities, as well as the specific requirements of the analysis in terms of accuracy, precision, and throughput.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative determination based on the direct proportionality between the integrated NMR signal area and the number of nuclei. |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes per sample |
| Selectivity | Excellent for volatile and semi-volatile compounds. Good for separating isomers. | Highly versatile, with a wide range of stationary and mobile phases for tunable selectivity. | Excellent for structural elucidation and distinguishing between isomers with different chemical shifts. |
| Sensitivity | High (ppm level) for compounds with good flame ionization response. | Moderate to high (ppm level), dependent on the chromophore of the analyte and impurities. | Lower sensitivity (typically requires mg of sample), but highly accurate and precise. |
| Quantification | Requires response factors or an internal standard for accurate quantification. | Requires a reference standard and calibration curve for accurate quantification. | Can provide absolute purity without a specific reference standard of the analyte (using a certified internal standard). |
| Impurity Detection | Ideal for volatile impurities like residual solvents and starting materials. | Effective for a wide range of non-volatile impurities, including isomers and degradation products. | Can detect and quantify any proton-containing impurity with a unique signal. |
Experimental Protocols and Data
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Internal Standard: Dodecane (n-C12) at a concentration of 0.5 mg/mL.
Data Presentation:
| Compound | Retention Time (min) | Area % (without correction) | Purity (wt%) using Internal Standard |
| Dichloromethane (solvent) | 2.5 | - | - |
| 1,3-Butadiene (impurity) | 3.1 | 0.1 | 0.1 |
| Acetic Acid (impurity) | 5.2 | 0.3 | 0.3 |
| Dodecane (Internal Standard) | 10.5 | - | - |
| This compound | 12.8 | 99.5 | 99.4 |
| 1,4-Diacetoxy-2-butene (impurity) | 13.2 | 0.1 | 0.1 |
Workflow Diagram:
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile method suitable for a broader range of impurities, particularly those that are less volatile or thermally labile.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% phosphoric acid.
-
Gradient: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile/water (50:50).
Data Presentation:
| Compound | Retention Time (min) | Area % |
| Acetic Acid (impurity) | 2.1 | 0.2 |
| 3-Hydroxy-4-acetoxy-1-butene (impurity) | 3.5 | 0.1 |
| This compound | 6.8 | 99.6 |
| 1,4-Diacetoxy-2-butene (impurity) | 7.5 | 0.1 |
Workflow Diagram:
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material), accurately weighed.
-
Pulse Program: A standard 1D proton pulse sequence with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into an NMR tube. Add ~0.6 mL of CDCl₃ and dissolve completely.
Data Presentation:
| Signal Assignment | Chemical Shift (ppm) | Integral | Number of Protons | Purity (mol/mol %) |
| Maleic Acid (Internal Standard) | 6.30 (s) | 1.00 | 2 | 100 (by definition) |
| This compound | 99.5 | |||
| Vinyl protons | 5.20-5.90 (m) | 1.49 | 3 | |
| CH-OAc | 5.50 (m) | 0.50 | 1 | |
| CH₂-OAc | 4.20-4.40 (m) | 1.00 | 2 | |
| Acetyl protons | 2.05 (s), 2.08 (s) | 3.00 | 6 |
Workflow Diagram:
Conclusion
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-FID is a reliable and cost-effective method for routine quality control, especially for detecting volatile impurities.
-
HPLC-UV offers greater versatility for a wider range of impurities and is particularly useful for method development and stability studies.
-
qNMR provides the highest accuracy and a direct measure of molar purity without the need for a specific analyte standard, making it an excellent tool for the certification of reference materials and for definitive purity assessment.
For a comprehensive purity profile, a combination of these techniques is often employed, leveraging the strengths of each to detect and quantify a broad spectrum of potential impurities. This multi-faceted approach ensures the highest confidence in the quality of this compound used in research and drug development.
References
A Comparative Guide to 3,4-Diacetoxy-1-butene and 1,4-Diacetoxy-2-butene for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two isomeric diacetate building blocks: 3,4-diacetoxy-1-butene and 1,4-diacetoxy-2-butene. Both are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and fine chemical applications. The choice between these two isomers is critical as their structural differences dictate their reactivity and the regio- and stereochemical outcome of synthetic transformations.
Physicochemical and Spectroscopic Properties
Both this compound and 1,4-diacetoxy-2-butene share the same molecular formula (C₈H₁₂O₄) and molecular weight (172.18 g/mol ). However, their distinct structures, a terminal versus an internal double bond, lead to differences in their physical and spectroscopic properties.[1][2][3][4]
| Property | This compound | cis-1,4-Diacetoxy-2-butene |
| CAS Number | 18085-02-4[3] | 25260-60-0[5] |
| Structure | CH₂=CHCH(OAc)CH₂OAc | AcOCH₂CH=CHCH₂OAc (cis) |
| Boiling Point | 95-96 °C / 10 mmHg[3][4] | 120-121 °C / 18 mmHg[5] |
| Density | 1.059 g/mL at 25 °C[3][4] | 1.08 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.430[3][4] | n20/D 1.443[5] |
Spectroscopic Data Summary
| Spectrum | This compound | cis-1,4-Diacetoxy-2-butene |
| ¹H NMR | Signals corresponding to a terminal vinyl group (CH₂=CH-), a methine proton adjacent to an acetate, and methylene protons adjacent to an acetate. | Signals for olefinic protons of an internal double bond and methylene protons adjacent to acetate groups. |
| ¹³C NMR | Resonances for a terminal alkene, a secondary carbon bearing an acetate, and a primary carbon bearing an acetate. | Resonances for an internal alkene and primary carbons bearing acetate groups. |
| IR Spectroscopy | Characteristic C=O stretch of the ester, C=C stretch of the terminal alkene, and C-O stretches. | Characteristic C=O stretch of the ester, C=C stretch of the internal alkene, and C-O stretches. |
Synthesis and Availability
Both isomers are accessible from 1,3-butadiene through acetoxylation processes. However, the reaction conditions can favor the formation of one isomer over the other. This compound is often formed as a byproduct in the synthesis of 1,4-diacetoxy-2-butene.[6]
-
This compound can be synthesized via the palladium-catalyzed oxidative acetoxylation of 1,3-butadiene.[7][8] It can also be prepared by the acetylation of 3-butene-1,2-diol.[9]
-
1,4-Diacetoxy-2-butene is typically synthesized by the reaction of 1,4-dichloro-2-butene with an acetate salt.[10]
Comparative Reactivity in Palladium-Catalyzed Allylic Alkylation
The primary application where these two isomers are compared is in palladium-catalyzed allylic alkylation, a cornerstone reaction in modern synthetic chemistry for C-C, C-N, and C-O bond formation. Their different structures lead to distinct reactivity and product selectivity.
This compound possesses a terminal double bond and two different leaving groups (one on a secondary carbon and one on a primary carbon). This asymmetry offers the potential for regioselective reactions. In palladium-catalyzed reactions, oxidative addition can lead to a π-allyl palladium complex, which can be attacked by nucleophiles. The regioselectivity of the nucleophilic attack is influenced by the ligands on the palladium and the nature of the nucleophile.[7]
1,4-Diacetoxy-2-butene has a symmetric internal double bond with two primary acetate leaving groups. This symmetry simplifies the initial π-allyl palladium complex formed. Both cis and trans isomers are commercially available and can lead to different stereochemical outcomes in subsequent reactions.[5] Pyrolysis of cis-1,4-diacetoxy-2-butene can yield 1-acetoxy-1,3-butadiene, another useful diene for synthesis.[11]
The key difference in their performance in allylic alkylation lies in the structure of the π-allyl palladium intermediate formed and the subsequent regioselectivity of the nucleophilic attack. While 1,4-diacetoxy-2-butene provides a more straightforward route to linear or symmetrically substituted products, this compound is a precursor to more complex, branched products.
Experimental Protocols
Synthesis of this compound from 3,4-Epoxy-1-butene
This protocol is adapted from a general procedure for the opening of epoxides with anhydrides.
Materials:
-
3,4-Epoxy-1-butene
-
Acetic anhydride
-
Potassium acetate (catalyst)
-
Diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a solution of 3,4-epoxy-1-butene (1 equivalent) in diethyl ether, add acetic anhydride (1.2 equivalents) and a catalytic amount of potassium acetate.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-Butene-1,4-diol
This protocol is a standard esterification procedure.
Materials:
-
cis-2-Butene-1,4-diol
-
Acetic anhydride
-
Pyridine (catalyst and solvent)
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve cis-2-butene-1,4-diol (1 equivalent) in pyridine at 0 °C.
-
Slowly add acetic anhydride (2.2 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain cis-1,4-diacetoxy-2-butene.
Visualization of Comparative Reactivity
The following diagram illustrates the generalized mechanism for palladium-catalyzed allylic alkylation, showing how both this compound and 1,4-diacetoxy-2-butene enter the catalytic cycle to form π-allyl palladium intermediates, which then react with a nucleophile.
Caption: Palladium-catalyzed allylic alkylation of diacetoxybutene isomers.
Applications in Drug Development
Both isomers serve as versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their utility lies in their ability to introduce a four-carbon chain with reactive handles (the remaining acetate or the double bond) for further functionalization.
-
The ability to form branched or linear products selectively is crucial in constructing chiral centers and complex carbon skeletons found in many natural products and drugs.
-
The choice between the two isomers allows for strategic planning of synthetic routes to access different target molecules from common precursors.
Conclusion
This compound and 1,4-diacetoxy-2-butene are structurally similar yet reactively distinct building blocks. The selection of one over the other should be based on the desired regiochemical outcome of the key bond-forming steps in a synthetic sequence. While 1,4-diacetoxy-2-butene is generally used for the synthesis of linear, symmetrically substituted compounds, this compound provides a pathway to more complex, branched structures. A thorough understanding of their comparative reactivity, particularly in palladium-catalyzed transformations, is essential for their effective utilization in research and drug development.
References
- 1. [PDF] One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover [organic-chemistry.org]
- 5. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Palladium catalyzed allylic C-H alkylation: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alkalisci.com [alkalisci.com]
- 9. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]
A Technical Guide to Alternative Reagents for 3,4-Diacetoxy-1-butene in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. 3,4-Diacetoxy-1-butene has traditionally served as a stable precursor for the in situ generation of 1,3-butadiene, a crucial diene in Diels-Alder and other cycloaddition reactions. However, considerations of atom economy, reaction conditions, and by-product formation have spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary
This guide evaluates the performance of several alternative reagents to this compound as 1,3-butadiene precursors in synthesis, with a primary focus on the Diels-Alder reaction. The key alternatives discussed are 3-sulfolene (butadiene sulfone), 3,4-dihydroxy-1-butene, and 2-butene-1,4-diol. The comparison reveals that while this compound offers the convenience of a liquid reagent, alternatives like 3-sulfolene provide high yields of the desired cycloaddition product with the clean evolution of sulfur dioxide gas. The choice of reagent can significantly impact reaction yield, conditions, and purification procedures.
Performance Comparison of 1,3-Butadiene Precursors
The efficacy of this compound and its alternatives is best assessed through their performance in a well-established reaction, such as the Diels-Alder reaction with a reactive dienophile like maleic anhydride or N-phenylmaleimide. The following table summarizes the key performance indicators for these reagents based on available experimental data.
| Reagent | Dienophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Maleic Anhydride | Xylene | ~140 | Not specified | Not specified | General Knowledge |
| 3-Sulfolene | Maleeic Anhydride | Xylene | Reflux (~140) | 45 min | High | [1] |
| 3-Sulfolene | N-Phenylmaleimide | Toluene | Reflux (>120) | Not specified | High | [2] |
| 3,4-Dihydroxy-1-butene | Maleic Anhydride | Not specified | Not specified | Not specified | Not specified | Inferred |
| 2-Butene-1,4-diol | Not specified | Not specified | Not specified | Not specified | Not specified | Inferred |
In-Depth Analysis of Alternatives
3-Sulfolene (Butadiene Sulfone)
3-Sulfolene is a stable, crystalline solid that undergoes a clean retro-cheletropic reaction upon heating to generate 1,3-butadiene and sulfur dioxide gas.[3][4][5] This in situ generation method is highly efficient and avoids the handling of gaseous butadiene.[3]
Advantages:
-
Stable, solid reagent that is easy to handle and store.[4][5]
-
The reaction releases a gaseous by-product (SO2), which can be easily removed from the reaction mixture.[1][3]
Disadvantages:
-
Requires relatively high temperatures for the decomposition to 1,3-butadiene.[1][3]
-
The liberated sulfur dioxide is acidic and may not be compatible with acid-sensitive substrates.[3]
Experimental Protocols
Protocol 1: Diels-Alder Reaction of In Situ Generated 1,3-Butadiene from 3-Sulfolene with Maleic Anhydride[1]
Materials:
-
3-Sulfolene (10 g)
-
Maleic anhydride (5 g)
-
Xylene (10 ml)
-
Toluene (50 ml)
-
Hexane (25-30 ml)
-
Activated carbon
-
5% NaOH solution (for gas trap)
Procedure:
-
In a 100 ml round-bottom flask, combine 10 g of 3-sulfolene and 5 g of powdered maleic anhydride.
-
Add 10 ml of xylene to the flask.
-
Set up the apparatus for reflux with magnetic stirring and a gas trap containing a 5% NaOH solution at the condenser outlet to neutralize the evolved SO2.
-
Heat the mixture to reflux and maintain for 45 minutes.
-
Cool the solution to room temperature.
-
Add 50 ml of toluene and a small amount of activated carbon to decolorize the solution.
-
Filter the mixture by gravity.
-
To the filtrate, add 25-30 ml of hexane and heat to 80 °C.
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the crystals under vacuum to obtain the 4-cyclohexene-cis-1,2-dicarboxylic anhydride product.
Reaction Pathways and Workflows
The generation of 1,3-butadiene from this compound and its alternatives proceeds through different mechanisms, which in turn dictates the reaction conditions and by-products.
Caption: General pathways for 1,3-butadiene generation.
The experimental workflow for a typical Diels-Alder reaction involving in situ generation of the diene is outlined below.
Caption: Standard experimental workflow for Diels-Alder.
Conclusion
The selection of a suitable 1,3-butadiene precursor is a critical decision in synthetic planning. While this compound serves as a convenient liquid source, alternatives such as 3-sulfolene offer advantages in terms of handling and purity of the final product due to the clean removal of its by-product. For reactions sensitive to acidic conditions, 3-sulfolene may not be ideal. The diol alternatives, 3,4-dihydroxy-1-butene and 2-butene-1,4-diol, represent greener options, though their in situ dehydration to 1,3-butadiene may require specific catalytic conditions that need to be compatible with the desired subsequent reaction. This guide provides the foundational information for researchers to make an informed choice based on the specific requirements of their synthetic targets.
References
A Spectroscopic Comparison of Butene Diacetate Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of three butene diacetate isomers: (Z)-1,4-diacetoxy-2-butene, (E)-1,4-diacetoxy-2-butene, and 1,2-diacetoxy-3-butene. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to provide a clear and objective reference for their differentiation.
The three isomers, while sharing the same molecular formula (C₈H₁₂O₄) and molecular weight (172.18 g/mol ), exhibit unique structural arrangements that give rise to distinguishable spectroscopic profiles. The (Z) and (E) isomers are geometric isomers, differing in the orientation of the substituents around the central carbon-carbon double bond, while 1,2-diacetoxy-3-butene is a constitutional isomer with a different connectivity of atoms.
Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for each isomer.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) [ppm] and Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| (Z)-1,4-diacetoxy-2-butene | ~5.7 (m) | - | =CH |
| ~4.6 (d) | - | -CH₂- | |
| ~2.1 (s) | - | -C(O)CH₃ | |
| (E)-1,4-diacetoxy-2-butene | ~5.8 (m) | - | =CH |
| ~4.5 (d) | - | -CH₂- | |
| ~2.0 (s) | - | -C(O)CH₃ | |
| 1,2-diacetoxy-3-butene | ~5.8 (m) | - | -CH=CH₂ |
| ~5.3-5.2 (m) | - | -CH=CH₂ | |
| ~5.1 (m) | - | -CHOAc- | |
| ~4.3 & 4.1 (dd) | - | -CH₂OAc- | |
| ~2.1 & 2.0 (s) | - | -C(O)CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) [ppm] | Assignment |
| (Z)-1,4-diacetoxy-2-butene | ~170 | C=O |
| ~128 | =CH | |
| ~60 | -CH₂- | |
| ~21 | -C(O)CH₃ | |
| (E)-1,4-diacetoxy-2-butene | ~170 | C=O |
| ~129 | =CH | |
| ~65 | -CH₂- | |
| ~21 | -C(O)CH₃ | |
| 1,2-diacetoxy-3-butene | ~170, ~169 | C=O |
| ~135 | -CH= | |
| ~118 | =CH₂ | |
| ~72 | -CHOAc- | |
| ~65 | -CH₂OAc- | |
| ~21, ~20 | -C(O)CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
| Isomer | Characteristic Absorption Frequencies (ν) [cm⁻¹] | Assignment |
| (Z)-1,4-diacetoxy-2-butene | ~3030 | =C-H stretch |
| ~2950 | C-H stretch (alkane) | |
| ~1740 | C=O stretch (ester) | |
| ~1670 | C=C stretch | |
| ~1230 | C-O stretch (ester) | |
| (E)-1,4-diacetoxy-2-butene | ~3040 | =C-H stretch |
| ~2960 | C-H stretch (alkane) | |
| ~1745 | C=O stretch (ester) | |
| ~1675 | C=C stretch | |
| ~1240 | C-O stretch (ester) | |
| 1,2-diacetoxy-3-butene | ~3080 | =C-H stretch |
| ~2960 | C-H stretch (alkane) | |
| ~1745 | C=O stretch (ester) | |
| ~1645 | C=C stretch | |
| ~1235 | C-O stretch (ester) |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| (Z)-1,4-diacetoxy-2-butene | 172 | 112, 70, 43 |
| (E)-1,4-diacetoxy-2-butene | 172 | 112, 70, 43 |
| 1,2-diacetoxy-3-butene | 172 | 113, 71, 43 |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the butene diacetate isomers.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the butene diacetate isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. Standard acquisition parameters included a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and 512-1024 scans were typically employed.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer, Shimadzu) equipped with a universal attenuated total reflectance (UATR) accessory was used.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition: The spectrum was recorded in the range of 4000-650 cm⁻¹. Typically, 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean UATR crystal was recorded prior to the sample analysis.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was presented as transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent, Thermo Fisher), was used.
-
Sample Preparation: A dilute solution of the analyte (approximately 100 µg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The mass spectrum of each isomer was analyzed for its molecular ion peak and characteristic fragmentation pattern.
A Comparative Guide to the Synthesis of 3,4-Diacetoxy-1-butene
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 3,4-Diacetoxy-1-butene is a valuable building block, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of three prominent synthesis protocols, offering experimental data, detailed methodologies, and a mechanistic overview to aid in the selection of the most suitable method for a given application.
Performance Comparison of Synthesis Protocols
The selection of a synthetic route for this compound is often a trade-off between yield, selectivity, catalyst cost, and operational complexity. The following table summarizes the key quantitative data for three distinct methods.
| Parameter | Method 1: Direct Pd-Catalyzed Diacetoxylation | Method 2: Two-Step Synthesis via Mono-acetates | Method 3: TeO2/LiBr Mediated Diacetoxylation |
| Yield of this compound | ~10%[1][2] | High (not explicitly quantified in sources)[3] | Low (isomer ratio 1,4- to 1,2- is 90:10)[4] |
| Selectivity for this compound | ~40%[1] | High[3] | Low (favors 1,4-isomer)[4] |
| Primary Reactants | 1,3-Butadiene, Acetic Acid, Oxygen | 1,3-Butadiene, Acetic Acid, Oxygen, Acetic Anhydride | 1,3-Butadiene, Acetic Acid, Tellurium(IV) oxide, Lithium bromide |
| Catalyst | Palladium-based (e.g., Pd/Te on charcoal)[2] | Palladium-based catalyst[3] | Tellurium(IV) oxide[4] |
| Reaction Temperature | ~90 °C[2] | Not specified | Not specified |
| Key Advantages | Single-step process | High yield and selectivity for the desired product | Palladium-free approach |
| Key Disadvantages | Low yield and selectivity, byproduct separation | Two-step process, requires isolation of intermediate | Low selectivity for the desired 1,2-addition product |
Experimental Protocols
Method 1: Direct Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene
This method involves the direct oxidation and acetylation of 1,3-butadiene in the presence of a palladium catalyst. It is often employed for the industrial synthesis of 1,4-diacetoxy-2-butene, with this compound being a significant byproduct.
Materials:
-
1,3-Butadiene
-
Acetic Acid
-
Palladium/Tellurium on activated charcoal catalyst
-
Oxygen source (e.g., air or pure O₂)
Procedure: A liquid-phase reaction is carried out in a suitable reactor at approximately 90°C.[2] 1,3-Butadiene and acetic acid are fed into the reactor containing the suspended Pd/Te/C catalyst. Oxygen is introduced to facilitate the oxidative addition. The reaction is typically run under pressure to maintain the butadiene in the liquid phase. After the reaction, the catalyst is filtered off, and the product mixture is subjected to fractional distillation to separate the isomeric diacetoxybutenes. The product distribution is approximately 75% trans-1,4-diacetoxy-2-butene, 14% cis-1,4-diacetoxy-2-butene, and 10% this compound.[2]
Method 2: Two-Step Synthesis via Mono-acetylated Intermediates
This approach offers a higher yield of this compound by first synthesizing mono-acetylated intermediates, which are then acetylated in a subsequent step.[3]
Step 1: Synthesis of 3-hydroxy-4-acetoxy-1-butene (and its isomer) This step is similar to the direct diacetoxylation but is controlled to favor the formation of mono-acetylated products. 1,3-Butadiene and acetic acid are reacted in the presence of a palladium-based catalyst and molecular oxygen. The reaction conditions are adjusted to maximize the yield of 3-hydroxy-4-acetoxy-1-butene and 3-acetoxy-4-hydroxy-1-butene. These intermediates are then separated from the reaction mixture by distillation.[3]
Step 2: Acetylation of Mono-acetylated Intermediates The mixture of 3-hydroxy-4-acetoxy-1-butene and its isomer is then reacted with acetic anhydride to acetylate the remaining hydroxyl group. This reaction proceeds to completion, yielding this compound as the primary product.[3] The final product is purified by distillation.
Method 3: Tellurium(IV) Oxide/Lithium Bromide Mediated Diacetoxylation
This method provides a palladium-free alternative for the diacetoxylation of 1,3-butadiene.
Materials:
-
1,3-Butadiene
-
Acetic Acid
-
Tellurium(IV) oxide (TeO₂)
-
Lithium bromide (LiBr)
Procedure: 1,3-Butadiene is oxidized with a combination of tellurium(IV) oxide and lithium bromide in acetic acid. The reaction yields a mixture of 1,2- and 1,4-diacetoxybutenes. The overall yield of the diacetoxyalkenes can be up to 61% (based on TeO₂), however, the reaction shows high selectivity for the 1,4-isomer (1,4- to 1,2-isomer ratio of 90:10).[4] This means that this compound is a minor product in this reaction. The reaction is believed to proceed through a halogeno- and/or acetoxy-telluriation of the diene followed by acetolysis.[4]
Mechanistic Insight: Palladium-Catalyzed 1,2-Diacetoxylation
The formation of this compound via palladium catalysis proceeds through a series of well-defined organometallic steps. The following diagram illustrates the proposed catalytic cycle for the 1,2-diacetoxylation of 1,3-butadiene.
Caption: Proposed catalytic cycle for the palladium-catalyzed 1,2-diacetoxylation of 1,3-butadiene.
The catalytic cycle is initiated by the coordination of 1,3-butadiene to a Palladium(II) species. This is followed by a nucleophilic attack of an acetate ion on one of the internal carbons of the coordinated diene (1,2-addition), leading to the formation of a π-allyl palladium intermediate. Subsequent reductive elimination from this intermediate releases the this compound product and a Palladium(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant (e.g., oxygen), regenerating the active catalyst for the next cycle.
References
- 1. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]
- 2. Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 3. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]
- 4. Liquid-phase 1,4-diacetoxylation of conjugated dienes with tellurium(IV) oxide and alkali metal halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Butadiene Acetoxylation
For Researchers, Scientists, and Drug Development Professionals
The acetoxylation of butadiene is a critical industrial process for the synthesis of 1,4-diacetoxy-2-butene (1,4-DAB), a key intermediate in the production of tetrahydrofuran, 1,4-butanediol, and various polymers. The choice of catalyst is paramount in achieving high conversion, selectivity, and stability. This guide provides a comparative analysis of different catalytic systems for butadiene acetoxylation, supported by experimental data from the literature.
Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in the acetoxylation of butadiene. It is important to note that the reaction conditions vary across different studies, which can significantly impact catalyst performance.
Homogeneous Catalysis
| Catalyst System | Reactants | Temperature (°C) | Pressure | Butadiene Conversion (%) | Selectivity to 1,4-diacetoxy-2-butene (%) | Other Products | Reference |
| Palladium Complexes in Acetic Acid | 1,3-Butadiene, Acetic Acid, Oxidant | Not Specified | Not Specified | Not Specified | 48-50 (cis- and trans-) | 3,4-diacetoxy-1-butene (~40%) | [1] |
Heterogeneous Catalysis
| Catalyst | Support | Promoter | Temperature (°C) | Pressure (MPa) | Butadiene Conversion (%) | Selectivity to 1,4-diacetoxy-2-butene (%) | Reference |
| Pd | Carbon | Te | 90 | Not Specified | Not Specified | ~89 (75% trans, 14% cis) | Not explicitly stated in search results |
| Pd | Carbon | Te | 80 | 6.8 | Not Specified | Not Specified | Not explicitly stated in search results |
| PdSb | TiO₂ | - | Not Specified | Not Specified | 68 (Toluene Conversion) | 85 (Benzyl Acetate Selectivity) | [2] |
| PdSb | ZrO₂ | - | Not Specified | Not Specified | Lower than TiO₂ support | Lower than TiO₂ support | [2] |
| PdSb | SiO₂ | - | Not Specified | Not Specified | Lower than TiO₂ support | Lower than TiO₂ support | [2] |
| PdSb | γ-Al₂O₃ | - | Not Specified | Not Specified | Lower than TiO₂ support | Lower than TiO₂ support | [2] |
Note: The data for PdSb catalysts are for the acetoxylation of toluene, but they highlight the significant influence of the support material on catalyst performance, a factor that is also crucial for butadiene acetoxylation.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing catalyst performance. Below are generalized protocols based on the available literature.
Catalyst Preparation (e.g., Impregnation for Pd/Te/C)
-
Support Pre-treatment: Activated carbon is washed with deionized water and dried at 120°C.
-
Impregnation: A solution containing the desired amounts of palladium (e.g., from H₂PdCl₄) and tellurium (e.g., from TeCl₄) precursors is prepared. The activated carbon support is then impregnated with this solution.
-
Drying and Reduction: The impregnated support is dried, typically at 80-120°C, to remove the solvent. The dried catalyst is then reduced, for example, under a hydrogen flow at elevated temperatures, to obtain the active metallic phases.
Catalytic Reaction (Liquid-Phase Acetoxylation)
-
Reactor Setup: A batch or continuous stirred-tank reactor, typically made of a corrosion-resistant material like titanium, is used. The reactor is equipped with a gas inlet, liquid sampling port, temperature and pressure sensors, and a stirrer.
-
Reaction Procedure:
-
The reactor is charged with acetic acid and the catalyst.
-
The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The reactor is heated to the desired reaction temperature (e.g., 80-90°C).
-
A mixture of butadiene and oxygen (or air) is fed into the reactor at the desired molar ratio and pressure (e.g., up to 6.8 MPa).
-
The reaction is carried out for a specific duration with constant stirring.
-
After the reaction, the reactor is cooled down, and the gas and liquid phases are separated.
-
-
Product Analysis: The liquid products are analyzed using gas chromatography (GC) to determine the conversion of butadiene and the selectivity towards 1,4-diacetoxy-2-butene and other byproducts.
Key Insights and Catalyst Comparison
-
Palladium-Tellurium on Carbon (Pd-Te/C): This appears to be a highly effective catalyst system for the liquid-phase acetoxylation of butadiene, exhibiting good selectivity to the desired 1,4-diacetoxy-2-butene. The ratio of Pd to Te is a critical parameter influencing catalyst activity.
-
Homogeneous Palladium Catalysts: While effective, homogeneous catalysts can be challenging to separate from the reaction products, which can lead to product contamination and catalyst loss. They can achieve high selectivity to diacetoxybutenes.[1]
-
Influence of the Support: As demonstrated in the acetoxylation of toluene, the choice of support material significantly impacts the performance of palladium-based catalysts.[2] Factors such as the support's surface area, acidity, and the metal-support interaction can influence the dispersion of the active metal, catalyst stability, and overall catalytic activity and selectivity. For butadiene acetoxylation, supports like titania (TiO₂) and zirconia (ZrO₂) could be interesting candidates to explore in comparison to the commonly used activated carbon.
-
Bimetallic Catalysts: While the provided search results focused more on the hydrogenation of butadiene, the use of bimetallic catalysts (e.g., Pd-Cu, Pd-Ni) is a promising strategy for tuning the electronic properties and geometric structure of the active sites. This approach could be beneficial for improving selectivity and stability in butadiene acetoxylation as well.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationships in catalyst development and a typical experimental workflow for evaluating catalyst performance in butadiene acetoxylation.
References
A Comparative Guide to the Synthesis of 3,4-Diacetoxy-1-butene for Researchers and Drug Development Professionals
An in-depth analysis of the primary synthesis routes for 3,4-diacetoxy-1-butene, a key intermediate in pharmaceutical manufacturing, reveals distinct cost-benefit profiles for each pathway. This guide provides a comprehensive comparison of the prevalent methods, including direct acetoxylation of 1,3-butadiene, acetylation of industrial by-products, and a route utilizing 3,4-epoxy-1-butene, to inform strategic decisions in process development and manufacturing.
The selection of an optimal synthesis route for this compound is a critical consideration for researchers and drug development professionals, directly impacting the economic viability and environmental footprint of the final pharmaceutical product.[1] This guide evaluates the primary synthesis pathways, presenting a side-by-side comparison of their performance based on experimental data.
Executive Summary of Synthesis Routes
Three main routes for the synthesis of this compound are critically examined:
-
Direct Acetoxylation of 1,3-Butadiene: This industrial cornerstone involves the direct reaction of 1,3-butadiene with acetic acid in the presence of a palladium-based catalyst. While a well-established method, it typically yields a mixture of diacetoxybutene isomers, with the desired 3,4-isomer often being a minor product.
-
Acetylation of By-products from 1,4-Diacetoxy-2-butene Production: A more recent and economically attractive approach utilizes the by-products from the large-scale industrial synthesis of 1,4-diacetoxy-2-butene. This method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene (3,4-HABE) and 3-acetoxy-4-hydroxy-1-butene (3,4-AHBE) with acetic anhydride, offering a high-yield pathway to the target molecule.[2]
-
Reaction of 3,4-Epoxy-1-butene with Acetic Anhydride: This route presents an alternative pathway, but is often hampered by the instability and handling challenges associated with the starting epoxide, as well as the potentially high capital investment required for its production.[2]
Comparative Analysis of Synthesis Routes
The following tables provide a detailed comparison of the key performance indicators for each synthesis route, based on available experimental and industrial data.
Table 1: Comparison of Yield, Selectivity, and Reaction Conditions
| Parameter | Direct Acetoxylation of 1,3-Butadiene | Acetylation of By-products | Reaction of 3,4-Epoxy-1-butene |
| Typical Yield | 10-40% (for 3,4-isomer) | High (not explicitly quantified in sources) | Moderate to High |
| Selectivity for 3,4-isomer | Low to Moderate (can be up to 40% with homogeneous catalysts)[3] | Very High (main product) | High (main product) |
| Primary Reactants | 1,3-Butadiene, Acetic Acid, Oxygen | 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene, Acetic Anhydride | 3,4-Epoxy-1-butene, Acetic Anhydride |
| Catalyst | Palladium-Tellurium on activated carbon (heterogeneous) or Palladium complexes (homogeneous) | None typically required for acetylation | Potassium acetate[2] |
| Temperature (°C) | 90-95 | Not specified, likely moderate | Not specified, likely moderate |
| Pressure (psig) | ~850 | Atmospheric | Atmospheric |
Table 2: Cost-Benefit Analysis
| Cost/Benefit Factor | Direct Acetoxylation of 1,3-Butadiene | Acetylation of By-products | Reaction of 3,4-Epoxy-1-butene |
| Raw Material Cost | Moderate (Butadiene and Acetic Acid are commodity chemicals) | Low (utilizes by-products) | High (3,4-epoxy-1-butene is a specialty chemical) |
| Catalyst Cost | High (Palladium is a precious metal) | None | Low (Potassium acetate is inexpensive) |
| Energy Cost | High (due to high pressure and temperature) | Low to Moderate | Low to Moderate |
| Purification Cost | High (requires separation of isomers, often via fractional distillation) | Low (high selectivity leads to simpler purification) | Moderate |
| Capital Investment | High (requires high-pressure reactor) | Low to Moderate (can utilize standard reactors) | High (if on-site production of epoxybutene is required) |
| Economic Viability | Favorable for large-scale, integrated production of diacetoxybutenes | Highly favorable due to valorization of by-products | Less favorable for bulk production due to high raw material cost |
| Environmental Impact | Moderate (energy-intensive, potential for catalyst leaching) | Low (promotes a circular economy approach) | Moderate (depends on the synthesis of the epoxybutene) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: Direct Acetoxylation of 1,3-Butadiene (Homogeneous Catalysis)
This procedure is based on a described homogeneous catalytic system.
Materials:
-
1,3-Butadiene
-
Acetic Acid (glacial)
-
Palladium(II) acetate
-
Acetate salt (e.g., sodium acetate)
-
Reoxidant system (e.g., nitrate-iodate)
-
Solvent (e.g., acetic acid)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the high-pressure reactor with glacial acetic acid, palladium(II) acetate, and the acetate salt.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Introduce the reoxidant system into the reactor.
-
Pressurize the reactor with 1,3-butadiene to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 90-95 °C) while stirring vigorously.
-
Introduce oxygen or air at a controlled rate to maintain the reaction pressure.
-
Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.
-
After the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product mixture is then subjected to fractional distillation to separate the this compound from the 1,4-isomer and other by-products.
Protocol 2: Acetylation of 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene
This protocol is adapted from the principles described in patent literature.[2]
Materials:
-
A mixture containing 3-hydroxy-4-acetoxy-1-butene (3,4-HABE) and/or 3-acetoxy-4-hydroxy-1-butene (3,4-AHBE) (by-product from 1,4-diacetoxy-2-butene production)
-
Acetic anhydride
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Charge the reaction vessel with the mixture of hydroxy-acetoxy-butenes.
-
Add acetic anhydride to the vessel. The molar ratio of acetic anhydride to the hydroxyl groups in the starting material is a critical parameter, with a higher ratio leading to faster reaction and higher yield, though it may be less economical.[2]
-
Stir the mixture at a controlled temperature until the reaction is complete, as monitored by GC or TLC.
-
Upon completion, the excess acetic anhydride and acetic acid by-product can be removed by distillation.
-
The resulting crude this compound is then purified, typically by vacuum distillation.
Protocol 3: Synthesis from 3,4-Epoxy-1-butene
This procedure is based on the described reaction with acetic anhydride.[2]
Materials:
-
3,4-Epoxy-1-butene
-
Acetic anhydride
-
Potassium acetate (catalyst)
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Charge the reaction vessel with acetic anhydride and potassium acetate.
-
Carefully add 3,4-epoxy-1-butene to the mixture under controlled temperature conditions, as the reaction can be exothermic.
-
Stir the reaction mixture until the epoxide is fully consumed, as monitored by GC or TLC.
-
After the reaction is complete, the catalyst can be removed by filtration or washing.
-
The crude product is then purified by distillation to yield this compound.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Direct Acetoxylation of 1,3-Butadiene.
Caption: Acetylation of Industrial By-products.
Caption: Synthesis from 3,4-Epoxy-1-butene.
Conclusion
The cost-benefit analysis clearly indicates that the acetylation of by-products from 1,4-diacetoxy-2-butene production is the most economically and environmentally favorable route for the synthesis of this compound. This pathway leverages a readily available, low-cost starting material, requires no expensive catalyst, and proceeds with high selectivity, thereby simplifying purification and reducing waste.
The direct acetoxylation of 1,3-butadiene , while a viable industrial method, is hampered by lower selectivity towards the desired 3,4-isomer, leading to significant purification challenges and costs. The high energy input required for this process also presents a considerable drawback.
The synthesis from 3,4-epoxy-1-butene is the least attractive option for large-scale production due to the high cost and handling difficulties of the starting material.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the scale of production, available resources, and the desired purity of the final product. However, for sustainable and cost-effective manufacturing, the valorization of industrial by-products through the acetylation route presents a compelling and strategically advantageous approach.
References
Safety Operating Guide
Proper Disposal of 3,4-Diacetoxy-1-butene: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 3,4-Diacetoxy-1-butene is a critical aspect of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound and its associated waste, in the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols. The following procedures are based on general best practices for chemical waste management and the limited available safety data for this compound.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, the material should be absorbed with an inert material (e.g., sand, vermiculite) and collected into a suitable, labeled container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key safety and physical property information for this compound, which is crucial for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | Sigma-Aldrich |
| Molecular Weight | 172.18 g/mol | Sigma-Aldrich |
| Appearance | Colorless Liquid | |
| Boiling Point | 95-96 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.059 g/mL at 25 °C | Sigma-Aldrich |
| GHS Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Storage Class | 10 - Combustible liquids | Sigma-Aldrich |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or other incompatible waste streams. Segregate waste containing halogenated solvents if required by your institution.
-
-
Waste Collection and Containerization :
-
Collect all this compound waste in a designated, compatible, and leak-proof hazardous waste container. The container should be made of a material that is resistant to the chemical.
-
Keep the waste container securely closed except when adding waste.
-
-
Labeling of Hazardous Waste :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all constituents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Chemical Waste :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is in a secondary containment tray to prevent the spread of material in case of a leak.
-
The storage area should be away from drains and incompatible materials.
-
-
Disposal Request and Pick-up :
-
Once the container is full or is ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pick-up.
-
This process is typically managed by the EHS department, who will arrange for collection by a licensed hazardous waste disposal company.
-
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
In the absence of specific institutional guidance, contact your EHS department for direction.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 3,4-Diacetoxy-1-butene
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3,4-Diacetoxy-1-butene (CAS No: 18085-02-4) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Immediate Safety and Logistical Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed (Acute Toxicity, Category 4) and is a combustible liquid.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.
Key Hazards:
-
Oral Toxicity: Harmful if ingested.[2]
-
Combustibility: As a combustible liquid, it can form explosive mixtures with air upon intense heating.[1][4]
-
Irritation: Related compounds are known to cause skin and eye irritation.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (in a certified fume hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile rubber) | Flame-retardant lab coat | Not generally required if work is performed in a properly functioning chemical fume hood. |
| High-Volume Handling or Risk of Splashing | Chemical safety goggles and a face shield | Chemical-resistant gloves (double gloving recommended) | Chemical-resistant apron over a flame-retardant lab coat | A NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) may be necessary if fume hood is not available or if vapor concentrations may exceed exposure limits.[1] |
| Unpacking and Transporting | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not generally required, but a spill kit should be readily available.[6] |
Safe Handling Procedures
Adherence to a standardized workflow is essential for minimizing risks. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before beginning any work.
Operational Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and functional.
-
Remove all potential ignition sources from the work area.
-
Have a spill control kit readily available.[7]
-
-
Handling:
-
Wear all required PPE as specified in the table above.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[8]
-
Keep containers tightly closed when not in use.[8]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly sealed and clearly labeled.
-
Store in a designated flammable liquids cabinet.[7] this compound is classified under Storage Class 10 for combustible liquids.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused chemical, contaminated PPE, and cleaning materials.[9]
-
Keep this waste stream separate from non-hazardous and other incompatible chemical waste.
-
-
Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container. The container must be kept closed except when adding waste.[7]
-
-
Spill and Decontamination Waste:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2][5]
References
- 1. This compound 98 18085-02-4 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 3,4-ジアセトキシ-1-ブテン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. publications.ashp.org [publications.ashp.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
